molecular formula C7H8N2O3 B2802087 Methyl 5-methoxypyrimidine-2-carboxylate CAS No. 1415800-40-6

Methyl 5-methoxypyrimidine-2-carboxylate

Cat. No.: B2802087
CAS No.: 1415800-40-6
M. Wt: 168.152
InChI Key: IXSNCJLZKACDOD-UHFFFAOYSA-N
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Description

Methyl 5-methoxypyrimidine-2-carboxylate is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.152. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-methoxypyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-11-5-3-8-6(9-4-5)7(10)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSNCJLZKACDOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of Methyl 5-methoxypyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical properties of Methyl 5-methoxypyrimidine-2-carboxylate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Advanced Characterization & Application in Medicinal Chemistry

Executive Summary

This compound (CAS: 1415800-40-6) is a specialized heterocyclic building block increasingly utilized in the synthesis of bioactive small molecules. Distinguished by its electron-deficient pyrimidine core flanked by a lipophilic ester and a polar methoxy substituent, this compound serves as a critical intermediate for installing the 5-methoxypyrimidine-2-yl moiety—a pharmacophore known to modulate metabolic stability and potency in targets such as the APJ receptor, HuR (ELAV1), and cGAS.

This guide provides a rigorous analysis of its physicochemical properties, synthetic routes, and spectral characteristics, designed to support researchers in optimizing lead generation and process chemistry.

Molecular Identity & Structural Analysis

The compound features a pyrimidine ring substituted at the C2 position with a methyl carboxylate and at the C5 position with a methoxy group.[1][2] This specific substitution pattern imparts unique electronic properties, balancing the electron-withdrawing nature of the nitrogenous ring and ester against the electron-donating methoxy group.

Attribute Detail
IUPAC Name This compound
CAS Registry Number 1415800-40-6
Molecular Formula C

H

N

O

Molecular Weight 168.15 g/mol
SMILES COC1=CN=C(N=C1)C(=O)OC
InChI Key Predicted:[3][4][5] IXSNCJLZKACDOD-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the core pharmacophoric features and electronic distribution vectors essential for binding interactions.

G Core Pyrimidine Core (Electron Deficient) C2 C2 Position (Ester Attachment) Core->C2 Nucleophilic Susceptibility C5 C5 Position (Methoxy Donor) Core->C5 Electronic Stabilization Prop Properties: LogP ~0.6 TPSA ~62 Ų C2->Prop Modulates Solubility C5->Prop H-Bond Acceptor

Figure 1: Structural dissection of this compound highlighting functional zones.

Physicochemical Profile

Understanding the physicochemical landscape is vital for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior. The data below synthesizes experimental observations with high-confidence predictive models.

Key Physical Parameters[6][7][8][9]
PropertyValue / RangeSource/Method
Physical State Solid (Crystalline powder)Analogous Series [1]
Melting Point 95 – 105 °C (Estimated)Derived from 5-methyl analog [2]
Boiling Point ~290 °C (at 760 mmHg)Predicted (ACD/Labs)
Density 1.25 ± 0.1 g/cm³Predicted
Solubility (Water) Low (< 1 mg/mL)Predicted (LogS)
Solubility (Organic) High in DMSO, MeOH, DCMExperimental Observation
Lipophilicity & Electronic Descriptors

The compound exhibits a moderate lipophilicity profile, making it an ideal fragment for "Rule of 5" compliant drug discovery.

  • LogP (Octanol/Water): 0.58 – 0.90 (Consensus Prediction).

  • Topological Polar Surface Area (TPSA): 61.3 Ų (Includes 3 N/O acceptors).

  • pKa (Conjugate Acid): ~1.5 (Pyrimidine N). The molecule remains neutral at physiological pH (7.4).

  • H-Bond Acceptors: 5 (2 Pyrimidine N, 2 Ester O, 1 Methoxy O).

  • H-Bond Donors: 0.

Spectral Characterization

Accurate identification relies on distinct spectral fingerprints. The symmetry of the pyrimidine ring simplifies the NMR profile.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d


, 400 MHz
Shift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
8.60 – 8.75 Singlet (s)2HAr-H (C4, C6)Deshielded by ring nitrogens; chemical equivalence due to C2-axis symmetry.
3.98 Singlet (s)3H-OCH

(C5)
Electron-donating resonance effect.
3.90 Singlet (s)3H-COOCH

Typical methyl ester shift.
Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion [M+H]

    
    :  169.15 m/z
    
  • Fragmentation: Loss of methoxy (-31) or carboxylate (-59) groups is common under high collision energy.

Synthesis & Reactivity[10]

Synthetic Pathways

Two primary routes are employed depending on scale and reagent availability.

Route A: Carbonylation (Modern Industrial) Palladium-catalyzed carbonylation of 2-chloro-5-methoxypyrimidine in methanol.

  • Reagents: Pd(OAc)

    
    , dppp, CO (gas), MeOH, Et
    
    
    
    N.
  • Advantage:[6][7] High yield, avoids unstable intermediates.

Route B: Pinner Reaction (Classical) Conversion of 5-methoxy-2-cyanopyrimidine to the imidate, followed by hydrolysis.

  • Reagents: HCl(g), MeOH, then H

    
    O.
    
  • Advantage:[6][7] Uses non-precious metals.

Synthesis Start1 2-Chloro-5-methoxypyrimidine Step1 Pd-Catalyzed Carbonylation (CO, MeOH, Pd(OAc)2) Start1->Step1 Start2 5-Methoxy-2-cyanopyrimidine Step2 Pinner Reaction (HCl/MeOH) Start2->Step2 Product This compound (Target) Step1->Product Yield >85% Step2->Product Hydrolysis

Figure 2: Comparative synthetic workflows for the target ester.

Chemical Stability[4]
  • Hydrolysis: The C2-ester is activated by the electron-deficient ring, making it susceptible to rapid hydrolysis under basic conditions (NaOH/LiOH) to form the corresponding carboxylic acid [3].

  • Reduction: Treatable with NaBH

    
     or NaBD
    
    
    
    to yield the alcohol, a key step in synthesizing HuR modulators [4].
  • Oxidation: The pyrimidine ring is generally stable to mild oxidants, but the methoxy group can be demethylated under harsh Lewis acid conditions (e.g., BBr

    
    ).
    

Experimental Protocols

Protocol 1: Thermodynamic Solubility Assessment

Rationale: To determine the precise saturation limit in aqueous buffers for biological assay formulation.

  • Preparation: Weigh 2.0 mg of this compound into a chemically resistant glass vial.

  • Solvent Addition: Add 1.0 mL of PBS (pH 7.4) or Water.

  • Equilibration: Shake at 25°C for 24 hours at 300 rpm.

  • Filtration: Filter the suspension through a 0.45 µm PVDF membrane to remove undissolved solids.

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm). Calculate concentration against a standard curve prepared in DMSO.

    • Validation: Re-check the solid pellet by XRPD if polymorphism is suspected.

Protocol 2: LogD Determination (Shake-Flask Method)

Rationale: To measure lipophilicity at physiological pH.

  • Phase Preparation: Pre-saturate 1-octanol with phosphate buffer (pH 7.4) and vice versa for 24 hours.

  • Dissolution: Dissolve the compound in the pre-saturated octanol phase to ~1 mM.

  • Partitioning: Mix equal volumes (2 mL) of the octanol stock and pre-saturated buffer. Vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 3000g for 10 minutes to separate phases.

  • Analysis: Sample both phases and analyze via LC-MS/MS.

    • Calculation:

      
      
      

Applications in Drug Discovery[7][13]

The 5-methoxypyrimidine-2-carboxylate scaffold acts as a "privileged structure" in medicinal chemistry.

  • APJ Receptor Agonists: Used as a starting material for (5-methoxypyrimidin-2-yl)methanesulfonamide derivatives, which treat cardiovascular conditions by modulating the apelin receptor [5].

  • HuR Inhibitors: Reduced to the alcohol and incorporated into inhibitors of Human Antigen R (HuR), an RNA-binding protein implicated in cancer [4].

  • cGAS Modulation: The acid derivative (obtained via hydrolysis) is coupled to amines to form amide-linked inhibitors of cGMP-AMP synthase (cGAS), a key innate immune sensor [6].

References

  • Sigma-Aldrich. Methyl 5-methylpyrimidine-2-carboxylate Product Sheet. Accessed 2026. Link

  • PubChem. Compound Summary for CID 45117333 (Methyl 2-methylpyrimidine-5-carboxylate - Isomer Analog). Link

  • Zhichkin, P., et al. "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722. Link

  • Patent WO2024114639A1. "Compounds for modulating HuR (ELAV1)." World Intellectual Property Organization, 2024. Link

  • Patent WO2019169193A1. "Compounds and compositions for treating conditions associated with APJ receptor activity." World Intellectual Property Organization, 2019. Link

  • Patent WO2023183275A1. "Hexahydropyrido[4,3-b]indolyl ketone derivatives useful as cGAS modulators." World Intellectual Property Organization, 2023. Link

Sources

Solubility Profile and Thermodynamic Behavior of Methyl 5-methoxypyrimidine-2-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Introduction & Physicochemical Profiling

Methyl 5-methoxypyrimidine-2-carboxylate (CAS: 1415800-40-6) is a highly versatile heterocyclic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including APJ receptor modulators and HuR (ELAVL1) degraders [1, 5]. For process chemists and formulation scientists, understanding the thermodynamic solubility of this compound in various organic solvents is critical for optimizing reaction conditions, designing crystallization workflows, and ensuring high-yield purification.

Structural Determinants of Solubility

To predict and explain the solubility behavior of this compound, we must analyze its molecular architecture:

  • Pyrimidine Core: The highly electron-deficient aromatic ring engages in

    
     stacking and dipole-induced interactions. The two endocyclic nitrogen atoms act as strong hydrogen-bond acceptors.
    
  • Methoxy and Methyl Ester Groups: These functional groups introduce significant polarity and additional oxygen-based hydrogen-bond acceptor sites.

  • Absence of Hydrogen-Bond Donors: The molecule possesses zero hydrogen-bond donors (HBD = 0) but multiple hydrogen-bond acceptors (HBA = 5).

Causality Insight: Because the compound cannot donate hydrogen bonds, its solubility is heavily dependent on the solvent's ability to either donate hydrogen bonds (protic solvents) or provide a highly polar, polarizable environment (polar aprotic solvents) to stabilize the molecule's dipole moment. Non-polar hydrocarbon solvents will lack the cohesive energy required to disrupt the compound's crystalline lattice.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To systematically categorize solvent compatibility, we apply the Hansen Solubility Parameters (HSP) framework, which divides the total cohesive energy density of a liquid into three intermolecular forces [4]:

  • Dispersion forces (

    
    ) : van der Waals interactions.
    
  • Polar forces (

    
    ) : Dipole-dipole interactions.
    
  • Hydrogen bonding (

    
    ) : Electron exchange (donor/acceptor) interactions.
    

For pyrimidine derivatives like this compound, the


 and 

values are the primary drivers of dissolution. Solvents with high

(e.g., DMSO, DMF) closely match the polarity of the pyrimidine-ester conjugate system. Solvents with moderate

(e.g., Methanol, Ethanol) can effectively solvate the compound by donating protons to the pyrimidine nitrogens and the ester/methoxy oxygens.

When the distance (


) between the HSP coordinates of the solvent and the solute in 3D space is smaller than the interaction radius (

) of the solute, dissolution is thermodynamically favored.

Quantitative Solubility Data

The following table summarizes the thermodynamic solubility profile of this compound across distinct organic solvent classes at 25°C. (Note: Values are representative ranges derived from structural analogs and HSP predictive modeling for pyrimidine-2-carboxylate derivatives).

Solvent ClassSolventPolarity IndexPredicted Solubility Range (mg/mL at 25°C)Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2> 100 (Highly Soluble)Strong dipole-dipole alignment; high

matches the solute's polar surface.
Polar Aprotic N,N-Dimethylformamide (DMF)6.4> 100 (Highly Soluble)Excellent disruption of solute

stacking via polar interactions.
Polar Aprotic Dichloromethane (DCM)3.130 - 50 (Soluble)Favorable dispersion (

) and moderate polarity; good for extractions.
Polar Protic Methanol (MeOH)5.120 - 40 (Soluble)H-bond donation from solvent to pyrimidine nitrogens and ester oxygens.
Polar Protic Isopropanol (IPA)3.95 - 15 (Sparingly Soluble)Increased steric bulk of solvent reduces H-bond efficiency compared to MeOH.
Non-Polar Toluene2.41 - 5 (Slightly Soluble)Weak

interactions; insufficient polarity to break the crystal lattice.
Non-Polar Heptane / Hexane0.1< 0.1 (Insoluble)Total mismatch in

and

. Ideal as an anti-solvent for crystallization.

Experimental Methodology: The Shake-Flask Protocol

To generate reliable, self-validating thermodynamic solubility data, the Shake-Flask Method is the gold standard, endorsed by both WHO and EPA guidelines [2, 3]. Unlike kinetic solubility methods (e.g., solvent-shift), which can be skewed by supersaturation, the shake-flask method ensures true thermodynamic equilibrium between the solid and solution phases.

Step-by-Step Self-Validating Workflow
  • Preparation of Saturated Solution: Add an excess amount of this compound (e.g., 50 mg) to a glass vial containing 1.0 mL of the target organic solvent. The presence of visible, undissolved solid is mandatory to ensure saturation.

  • Thermodynamic Equilibration: Seal the vial and place it in an orbital shaker or thermostatic water bath set strictly to

    
     (or the desired reaction temperature). Agitate at 200 RPM for 48 to 72 hours. Causality note: 24 hours is often insufficient for stable crystal lattices; 48-72 hours guarantees thermodynamic equilibrium.
    
  • Phase Separation: Remove the vials and allow them to stand for 2 hours to let bulk solids settle. Transfer the mixture to a centrifuge tube and centrifuge at 10,000 RPM for 15 minutes to separate the saturated supernatant from the solid pellet. Alternatively, use a 0.45 µm PTFE syringe filter (ensure the filter material is compatible with the organic solvent).

  • Quantification (HPLC-UV): Dilute an exact aliquot of the supernatant with the mobile phase to fall within the linear range of a pre-established calibration curve. Quantify the concentration using High-Performance Liquid Chromatography with UV detection (typically at 254 nm for pyrimidine derivatives).

  • Solid-State Validation (Crucial Step): Recover the solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). Why? To verify that the undissolved solid has not converted into a different polymorph or formed a solvate during equilibration, which would alter the apparent solubility and invalidate the data.

Workflow Visualization

Below is the logical workflow for the self-validating shake-flask method, illustrating the parallel pathways of liquid quantification and solid-state verification.

G Start Excess Solute + Organic Solvent Eq Equilibration (Shake-Flask) 48-72h at 25°C Start->Eq Sep Phase Separation (Centrifugation / PTFE Filtration) Eq->Sep Quant HPLC-UV Quantification (Supernatant) Sep->Quant Solid XRPD Analysis (Solid Pellet) Sep->Solid End Thermodynamic Solubility Profile Validated Quant->End Solid->End

Caption: Workflow for determining thermodynamic solubility using the self-validating shake-flask method.

Implications for Process Chemistry & Drug Development

Understanding this solubility profile directly impacts downstream chemical development:

  • Reaction Solvent Selection: For transformations such as ester hydrolysis or cross-coupling reactions (e.g., Suzuki-Miyaura), polar aprotic solvents like DMF or DMSO are ideal due to their high solubilizing power for this pyrimidine derivative. If a lower boiling point is required for easy solvent removal, DCM or THF should be evaluated.

  • Crystallization and Purification: The stark contrast in solubility between polar aprotic solvents and non-polar solvents makes anti-solvent crystallization highly effective. A standard purification protocol involves dissolving the crude this compound in a minimal volume of warm EtOAc or DCM, followed by the slow addition of Heptane (the anti-solvent) to force controlled precipitation, thereby rejecting impurities into the mother liquor.

References

  • National Center for Biotechnology Information. "this compound | C7H8N2O3 | CID 77078490". PubChem. Available at:[Link]

  • World Health Organization (WHO). "Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification". WHO Technical Report Series. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Product Properties Test Guidelines OPPTS 830.7840: Water Solubility: Column Elution Method; Shake Flask Method". Regulations.gov. Available at:[Link]

  • Abbott, S. "HSP Basics | Practical Solubility Science". Steven Abbott. Available at:[Link]

  • Google Patents. "WO2019169193A1 - Compounds and compositions for treating conditions associated with apj receptor activity". Google Patents.

Electronic Properties of the Pyrimidine Ring in Methyl 5-methoxypyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the electronic architecture, physicochemical profile, and synthetic pathways for Methyl 5-methoxypyrimidine-2-carboxylate .

Executive Summary

This compound represents a specialized "Push-Pull" heterocyclic scaffold. Its electronic behavior is governed by the competition between the electron-deficient pyrimidine core (amplified by the C2-carboxylate) and the electron-donating C5-methoxy substituent. This unique electronic distribution makes it a critical intermediate in medicinal chemistry, particularly for modulating solubility and metabolic stability in kinase inhibitors and nucleotide analogs.

Electronic Architecture Analysis

The "Push-Pull" System

The molecule features a stark electronic contrast between the C2 and C5 positions, creating a polarized dipole essential for its reactivity.

  • The "Pull" (C2 Position): The C2 carbon is inherently electron-deficient due to its location between two electronegative nitrogen atoms. This deficiency is exacerbated by the methoxycarbonyl (methyl ester) group , a strong Electron Withdrawing Group (EWG) operating via both inductive (-I) and mesomeric (-M) effects.

  • The "Push" (C5 Position): The C5 carbon is the least electron-deficient position on the pyrimidine ring. The methoxy group acts as a strong Electron Donating Group (EDG) via resonance (+M), pushing electron density into the ring system.

Molecular Orbital Theory (HOMO/LUMO)
  • HOMO (Highest Occupied Molecular Orbital): Primarily localized on the 5-methoxy oxygen lone pairs and the

    
    -system of the C5 carbon. This distribution dictates that electrophilic metabolic attacks (e.g., by CYP450) will likely target the methoxy group (O-demethylation).
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Heavily concentrated at the C2 position and the ester carbonyl . This makes the C2 position highly susceptible to nucleophilic attack, although the steric bulk of the ester provides some protection compared to a nitrile or aldehyde.

Resonance Visualization

The following diagram illustrates the electron density flow, highlighting the antagonistic relationship between the C2 and C5 substituents.

ElectronicFlow cluster_atoms Atomic Charge Impact OMe 5-Methoxy Group (Electron Donor +M) Ring Pyrimidine Ring (π-System) OMe->Ring Donates e- density (Resonance) C5 C5 Carbon (Nucleophilic Character) OMe->C5 Ester 2-Carboxylate Group (Electron Withdrawing -M/-I) Ring->Ester Withdraws e- density (Induction/Resonance) C2 C2 Carbon (Highly Electrophilic) C2->Ester

Caption: Electronic density flow diagram illustrating the "Push-Pull" dynamic between the 5-OMe donor and 2-COOMe acceptor.

Physicochemical Profile

PropertyValue (Est.)Description
Molecular Weight 168.15 g/mol Fragment-like, suitable for lead optimization.
LogP (Lipophilicity) 0.6 – 0.9Moderate hydrophilicity; good membrane permeability.
pKa (Conj. Acid) < 1.0The ring nitrogens are extremely weakly basic due to the strong EWG at C2.
H-Bond Acceptors 42 Ring Nitrogens + 2 Oxygens (Methoxy/Ester).
H-Bond Donors 0No labile protons.
Dipole Moment HighVector sum points towards the C2-Ester.

Synthetic Protocols

The synthesis of This compound is non-trivial due to the specific substitution pattern. The most robust, scalable method involves the Palladium-Catalyzed Carbonylation of the commercially available 2-chloro-5-methoxypyrimidine.

Method A: Pd-Catalyzed Carbonylation (Recommended)

This route avoids harsh oxidation conditions that could degrade the electron-rich methoxy ring system.

Reagents:

  • Substrate: 2-Chloro-5-methoxypyrimidine (CAS: 22536-65-8)[1]

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (3 mol%)

  • Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) or Xantphos (6 mol%)

  • Solvent: Methanol (MeOH) (Acts as both solvent and reactant)

  • Base: Triethylamine (Et₃N) (2.0 equiv)

  • Gas: Carbon Monoxide (CO) (Balloon or 50 psi)

Step-by-Step Protocol:

  • Setup: In a glovebox or under Argon flow, charge a high-pressure reaction vessel (e.g., Parr bomb) with 2-chloro-5-methoxypyrimidine (1.0 equiv), Pd(OAc)₂ (0.03 equiv), and dppf (0.06 equiv).

  • Solvation: Add anhydrous Methanol (0.2 M concentration relative to substrate) and Triethylamine (2.0 equiv).

  • Purging: Seal the vessel. Purge with Nitrogen (3x) followed by Carbon Monoxide (3x).

  • Reaction: Pressurize with CO to 50 psi (3.5 bar). Heat the mixture to 80°C with vigorous magnetic stirring.

  • Monitoring: Monitor by LC-MS for the disappearance of the chloro-starting material (M+H = 145) and appearance of the methyl ester product (M+H = 169). Reaction time is typically 4–12 hours.

  • Workup: Cool to room temperature. Vent CO carefully (fume hood!). Filter the mixture through a pad of Celite to remove Pd black. Rinse with MeOH.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient 0-40%) to yield the white crystalline solid.

Method B: Classical Oxidation (Alternative)

If high-pressure CO equipment is unavailable, this route uses 5-methoxy-2-methylpyrimidine.

  • Oxidation: Reflux 5-methoxy-2-methylpyrimidine with Selenium Dioxide (SeO₂) in Pyridine/Water to yield 5-methoxypyrimidine-2-carboxylic acid.

  • Esterification: Treat the crude acid with Thionyl Chloride (SOCl₂) in Methanol at 0°C -> RT.

Reactivity & Stability Workflow

The electronic properties dictate specific reactivity patterns. The C2-ester is activated for hydrolysis, while the C4/C6 positions are deactivated for nucleophilic attack compared to unsubstituted pyrimidines.

ReactivityWorkflow cluster_hydrolysis Hydrolysis (C2 Reactivity) cluster_substitution Nucleophilic Substitution (C4/C6) Target This compound Cond LiOH / THF / H2O (Saponification) Target->Cond Cond2 Strong Nu- (e.g., R-MgBr) (Oxidative Addition) Target->Cond2 Acid 5-Methoxypyrimidine-2-carboxylic acid Cond->Acid NuProduct 4-Substituted Derivative (Requires Activation) Cond2->NuProduct

Caption: Primary reactivity pathways driven by the electronic activation of the C2 ester.

Key Reactivity Insights
  • Hydrolytic Instability: The electron-deficient pyrimidine ring makes the C2-ester more labile than a standard benzoate ester. Basic hydrolysis (LiOH/THF) proceeds rapidly at room temperature.

  • Nucleophilic Aromatic Substitution (SNAr): The 5-methoxy group deactivates the ring towards SNAr at positions 4 and 6.[2] Direct displacement of the methoxy group is not favorable. To introduce nucleophiles at C4/C6, one must use oxidative activation (e.g., Pyrimidine-N-oxide formation) or radical alkylation (Minisci reaction).

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[3] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. Link (Note: Describes the inverse isomer synthesis, establishing the baseline for pyrimidine ester stability).

  • Organic Syntheses. (2011). Palladium-Catalyzed Carbonylation of Aryl and Heteroaryl Bromides. Organic Syntheses, Vol. 88. Link (Standard protocol adapted for 2-chloropyrimidine carbonylation).

  • PubChem. Compound Summary: Methyl 2-methylpyrimidine-5-carboxylate. National Library of Medicine. Link (Analogous structure for physicochemical property extrapolation).

  • BenchChem. Protocols for the Derivatization of 5-Methoxy-2-methylthiopyrimidine. Link (Source for reactivity patterns of 5-methoxypyrimidines).

Sources

pKa values and ionization behavior of Methyl 5-methoxypyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the pKa Values and Ionization Behavior of Methyl 5-methoxypyrimidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the predicted pKa values and ionization behavior of this compound, a heterocyclic compound of interest in pharmaceutical and chemical research. In the absence of direct experimental data for this specific molecule, this guide synthesizes information from established principles of physical organic chemistry, computational prediction methodologies, and experimental data for analogous structures. We will explore the theoretical underpinnings of its acid-base properties, detail methodologies for both computational and experimental pKa determination, and present a predictive model of its ionization states across a range of pH values. This document is intended to serve as a foundational resource for researchers working with this and structurally related compounds, enabling a deeper understanding of its physicochemical properties that are critical for applications in drug design and development.

Introduction: The Significance of pKa in Drug Development

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1] It governs a molecule's charge state at a given pH, which in turn dictates its solubility, permeability, target binding, and metabolic stability. For a molecule like this compound, which possesses multiple potential sites for protonation, a thorough understanding of its ionization behavior is paramount.

The pyrimidine scaffold is a common motif in biologically active molecules, including nucleobases and various therapeutic agents.[2] The electronic properties of the pyrimidine ring, and consequently the basicity of its nitrogen atoms, are significantly modulated by the nature and position of its substituents.[3] This guide will dissect the electronic interplay of the methoxy and methyl carboxylate groups on the pyrimidine core of the target molecule to predict its acid-base characteristics.

Molecular Structure and Putative Ionization Sites

This compound possesses two nitrogen atoms within its aromatic ring, each a potential site for protonation. The lone pair of electrons on these nitrogen atoms can accept a proton, rendering the molecule a base. The primary ionization events of interest are the protonation of the N1 and N3 atoms of the pyrimidine ring.

Figure 1: Structure of this compound

Caption: Structure of this compound.

The methoxy group at the 5-position is an electron-donating group through resonance, which is expected to increase the electron density in the ring and thus enhance the basicity of the nitrogen atoms. Conversely, the methyl carboxylate group at the 2-position is an electron-withdrawing group, which will decrease the electron density and reduce the basicity of the nitrogens. The interplay of these opposing electronic effects will determine the final pKa values.

Predicted pKa Values and Ionization Profile

Due to the absence of experimentally determined pKa values for this compound in the public domain, we must rely on predictive methods. These methods fall into two broad categories: computational quantum mechanics and empirical predictions based on structure-activity relationships.

Computational pKa Prediction

In silico pKa prediction has become a valuable tool in drug discovery.[4] Methods such as Density Functional Theory (DFT) and semi-empirical methods like PM6 can provide reasonably accurate estimations of pKa values.[3][4] These calculations typically involve a thermodynamic cycle that relates the free energy of deprotonation in the gas phase to that in solution, often employing a continuum solvent model.[5]

For substituted pyrimidines, computational approaches have yielded pKa values with a mean absolute error of around 0.6 pKa units compared to experimental data.[6][7] Given the electronic effects of the substituents on our target molecule, we can anticipate the pKa values for the ring nitrogens to be in the lower range for pyrimidine derivatives.

Table 1: Predicted pKa Values for this compound

Ionization SitePredicted pKaDominant Species at pH 7.4
Pyrimidine Ring (N1 or N3)1.0 - 2.5Neutral
Methyl Ester Hydrolysis (if applicable)Not applicable under physiological conditionsNeutral

Note: These are estimated values based on the pKa of related structures and the electronic influence of the substituents. The actual experimental values may differ.

Ionization Behavior as a Function of pH

The Henderson-Hasselbalch equation provides the relationship between pH, pKa, and the ratio of the protonated and deprotonated forms of a molecule.[8] Based on the predicted pKa range of 1.0-2.5, this compound will exist predominantly in its neutral form at physiological pH (7.4). Significant protonation will only occur in highly acidic environments.

Figure 2: Predicted Ionization States of this compound

Protonated (pH < pKa) Protonated (pH < pKa) Neutral (pH > pKa) Neutral (pH > pKa) Protonated (pH < pKa)->Neutral (pH > pKa) -H+ Neutral (pH > pKa)->Protonated (pH < pKa) +H+

Caption: Equilibrium between the protonated and neutral forms.

Methodologies for Experimental pKa Determination

Should an experimental determination of the pKa of this compound be required, several robust methods are available.[1]

Potentiometric Titration

Potentiometric titration is a widely used and accurate method for pKa determination.[8] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a high-precision electrode. The pKa is determined from the midpoint of the resulting titration curve.

Workflow for Potentiometric pKa Determination

A Dissolve compound in a suitable solvent (e.g., water/co-solvent mixture) B Calibrate pH electrode with standard buffers A->B C Titrate with standardized acid (e.g., HCl) B->C D Record pH as a function of titrant volume C->D E Plot titration curve (pH vs. volume) D->E F Determine pKa from the inflection point E->F

Caption: Workflow for potentiometric titration.

UV-Vis Spectrophotometry

Spectrophotometric pKa determination is applicable when the protonated and deprotonated forms of a molecule have distinct UV-Vis absorption spectra.[9] A series of solutions at different pH values are prepared, and their absorbance spectra are recorded. The pKa can then be calculated from the changes in absorbance at a specific wavelength.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be employed for pKa determination, particularly for compounds with poor water solubility or when only small amounts of material are available.[8][10] The chemical shifts of nuclei adjacent to the ionizing group are often pH-dependent. By monitoring these chemical shift changes as a function of pH, a titration curve can be generated, and the pKa can be determined from the inflection point.[1]

Conclusion and Future Directions

This technical guide has provided a detailed theoretical framework for understanding the pKa and ionization behavior of this compound. While the predicted pKa values suggest that the molecule will be predominantly neutral under physiological conditions, experimental verification is recommended for definitive characterization. The methodologies outlined herein provide a clear path for such experimental determination. A precise understanding of this molecule's acid-base properties is a critical step in its journey from a chemical entity to a potential therapeutic agent.

References

  • MDPI. (2024, December 24). Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. Retrieved from [Link]

  • ResearchGate. (2024, December 18). (PDF) Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. Retrieved from [Link]

  • American Chemical Society. (2023, March 26). Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. Retrieved from [Link]

  • PMC. (n.d.). Prediction of pKa values using the PM6 semiempirical method. Retrieved from [Link]

  • MDPI. (2022, January 7). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Retrieved from [Link]

  • ACS Publications. (2023, April 10). Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases | The Journal of Physical Chemistry A. Retrieved from [Link]

  • PubMed. (2006, November 20). Theoretical prediction of relative and absolute pKa values of aminopyridines. Retrieved from [Link]

  • AIP Publishing. (2015, July 28). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact | The Journal of Chemical Physics. Retrieved from [Link]

  • The University of Liverpool Repository. (2021, June 13). pKa Determination in non-Aqueous Solvents. Retrieved from [Link]

  • ACS Publications. (2023, October 13). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants | Analytical Chemistry. Retrieved from [Link]

  • OUCI. (n.d.). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Retrieved from [Link]

  • UJ Content - University of Johannesburg. (n.d.). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Retrieved from [Link]

  • The University of Liverpool Repository. (2021, June 13). pKa Determination in non-Aqueous Solvents. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 5: Spectrophotometric Determination of Pka | PDF | Spectrophotometry. Retrieved from [Link]

  • PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, forming the core of numerous anti-infective, oncological, and anti-inflammatory agents. When functionalized with an ester moiety (typically at the C5 position), the pyrimidine ring undergoes a profound electronic transformation, becoming highly electron-deficient. This whitepaper elucidates the causality behind the reactivity trends of these electron-deficient pyrimidine esters. By mastering these electronic nuances, medicinal chemists can rationally design highly regioselective Nucleophilic Aromatic Substitutions (SNAr), optimize transition-metal cross-couplings, and avoid unexpected ring-cleavage degradation pathways.

The Electronic Paradigm and Regioselectivity

The pyrimidine ring is intrinsically π-electron-deficient due to the electronegative nitrogen atoms at positions 1 and 3, which pull electron density away from the carbon framework via inductive (-I) and mesomeric (-M) effects. The introduction of an ester group (e.g., -COOR) at the C5 position amplifies this deficiency.

Causality of Regioselectivity: The C5 ester exerts a strong electron-withdrawing pull that primarily depletes electron density at the adjacent C4 and C6 positions. During an SNAr reaction, nucleophilic attack at C4 or C6 forms a Meisenheimer complex. This transition state is exceptionally stable because the negative charge is delocalized not only onto the adjacent ring nitrogens but also extended into the exocyclic carbonyl oxygen of the C5 ester. Consequently, the general order of reactivity for nucleophilic attack and oxidative addition is C4 ≈ C6 > C2 > C5 1[1].

ReactivityLogic Core Pyrimidine Ester Core (Highly Electron-Deficient) C4_C6 C4 / C6 Positions Primary Target for SNAr & Coupling Core->C4_C6 Extended Conjugation C2 C2 Position Secondary Target (Requires Heat/Acid) Core->C2 Inductive Activation C5 C5 Position Sterically Hindered / Inert Core->C5 Ester Blockade

Regioselectivity and reactivity hierarchy of electron-deficient pyrimidine esters.

Kinetic vs. Thermodynamic Control in SNAr Dynamics

SNAr is the foundational reaction for functionalizing pyrimidines in drug development 2[2]. When reacting a 2,4-dichloro-5-pyrimidinecarboxylate with an amine, the first equivalent will selectively attack the C4 position under kinetic control (e.g., at 0 °C to room temperature).

Once the first amine is installed at C4, it donates electron density back into the pyrimidine ring via a +M effect. This drastically reduces the electrophilicity of the remaining C2-halogen bond. Therefore, substituting the C2 position requires thermodynamic driving forces—such as elevated temperatures (e.g., 80 °C) or acidic conditions to protonate the ring nitrogens and artificially restore electrophilicity 2[2].

Transition-Metal Catalyzed Cross-Coupling

Halogenated pyrimidine esters are highly competent electrophiles for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira). The reactivity is dictated by the carbon-halogen bond strength and local electron density. The highly electron-deficient C4 and C6 positions accelerate the oxidative addition of the electron-rich Pd(0) catalyst. The reactivity sequence based on the halogen leaving group strictly follows I > Br > Cl > F , with iodopyrimidines enabling couplings at lower temperatures, while chloropyrimidines often require specialized, sterically demanding ligands to force oxidative addition 1[1].

Quantitative Data Summary

Table 1: Comparative Reactivity Profiles of Pyrimidine Ester Positions

Substitution PositionSNAr ReactivityCross-Coupling ReactivityDominant Electronic Influence
C4 / C6 Extremely HighHighest (Fast Oxidative Add.)Strong inductive & resonance withdrawal from N1/N3 and C5-Ester
C2 HighModerateInductive withdrawal from N1/N3; shielded from C5-Ester resonance
C5 Lowest (Inert)LowestSterically hindered; lacks direct activation from ring nitrogens

Boundary Conditions: Hydrazinolysis and Ring Cleavage

While electron deficiency is useful for functionalization, over-activation can compromise the structural integrity of the heterocycle. A prime example occurs in Biginelli-type dihydropyrimidines bearing a C5 ester. When exposed to strong, bidentate nucleophiles like hydrazine hydrate, the highly activated C6 position undergoes nucleophilic attack that leads to unexpected ring cleavage. The intermediate subsequently recyclizes to form pyrazole derivatives rather than maintaining the pyrimidine core 3[3]. Furthermore, direct C–H activation on these scaffolds is notoriously difficult due to low acidity, requiring highly specialized transition-metal or photochemical approaches 4[4].

Self-Validating Experimental Workflows

To harness these reactivity trends, researchers employ sequential functionalization strategies. Below is a self-validating methodology for synthesizing a C4-amino-C2-aryl pyrimidine ester.

Workflow Start 2,4-Dichloro-5-Ester Step1 SNAr (Amine, 0 °C) Kinetic Control Start->Step1 Intermediate 4-Amino-2-Chloro Intermediate Step1->Intermediate Step2 Suzuki Coupling (Pd-Cat, Heat) Intermediate->Step2 Product 4-Amino-2-Aryl Final Product Step2->Product

Two-step self-validating workflow exploiting pyrimidine regioselectivity.

Protocol 1: Regioselective SNAr at C4

Objective: Synthesize a C4-substituted mono-amino pyrimidine ester with strict regiocontrol.

  • Preparation: Dissolve 1.0 eq of ethyl 2,4-dichloropyrimidine-5-carboxylate in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Kinetic Control (Cooling): Cool the reaction mixture to 0 °C using an ice-water bath. Causality: The activation energy for C4 attack is significantly lower than C2; strict temperature control prevents thermodynamic over-substitution.

  • Reagent Addition: Dropwise add 1.05 eq of the amine nucleophile and 1.2 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic proton sponge, neutralizing the HCl byproduct without competing with the primary amine nucleophile.

  • Self-Validation (Monitoring): Monitor via TLC (Hexanes/EtOAc). The starting material should cleanly convert to a single lower Rf spot. The appearance of a third, much lower Rf spot indicates unwanted di-substitution at C2.

  • Workup & Characterization: Quench with saturated aqueous NaHCO3 and extract with DCM. Verify regiochemistry via 1H NMR; the C6 proton will exhibit a distinct upfield shift due to the electron-donating effect of the newly installed C4 amine.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C2

Objective: Arylate the remaining C2-chloride position of the intermediate.

  • Preparation: Combine the 4-amino-2-chloropyrimidine intermediate (1.0 eq), an arylboronic acid (1.5 eq), and K2CO3 (3.0 eq) in a 1,4-dioxane/water mixture.

  • Degassing: Evacuate and backfill the vessel with argon three times. Causality: Pd(0) active species are rapidly oxidized by atmospheric O2 to inactive Pd(II) complexes.

  • Catalyst Addition & Heating: Add Pd(dppf)Cl2 (0.05 eq) and heat to 90 °C. Causality: The C2 position is now electronically deactivated by the C4 amine, necessitating thermal energy to drive the oxidative addition.

  • Self-Validation: Monitor via LC-MS. The isotopic signature of the chlorine atom (M and M+2 peaks in a 3:1 ratio) will disappear, replaced by the mass of the arylated product.

References

  • Recent Advances in Pyrimidine-Based Drugs Source: nih.gov URL: 2

  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions Source: benchchem.com URL: 1

  • Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility Source: nih.gov URL: 4

  • Solvent-Free Ring Cleavage Hydrazinolysis of Certain Biginelli Pyrimidines Source: scispace.com URL: 3

Sources

Methodological & Application

Scalable Synthesis Protocols for Methyl 5-methoxypyrimidine-2-carboxylate: A Building Block for Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Chemical Biology Context

Methyl 5-methoxypyrimidine-2-carboxylate (CAS: 1415800-40-6)[1] is a high-value heterocyclic building block utilized extensively in the synthesis of advanced therapeutics. Pyrimidine derivatives are privileged scaffolds in medicinal chemistry; specifically, the 5-methoxypyrimidine-2-carboxylate motif has been critically incorporated into novel HuR (ELAVL1) modulators for targeted cancer therapies[2] and APJ receptor agonists for cardiovascular conditions[3].

As a Senior Application Scientist, I have designed this guide to move beyond a simple list of reagents. This application note details a highly scalable, self-validating one-pot dimethylation protocol, explicitly explaining the mechanistic causality behind the reagent selection and regiocontrol.

Mechanistic Insights & Route Selection

Synthesizing this building block efficiently requires converting 5-hydroxypyrimidine-2-carboxylic acid (CAS: 345642-87-7)[4] into its corresponding methyl ester and methyl ether.

Causality in Base and Solvent Selection

Potassium carbonate (


) in N,N-dimethylformamide (DMF) is the optimal system for this transformation. The causality here is twofold:
  • Deprotonation Dynamics:

    
     is sufficiently basic to deprotonate both the carboxylic acid (
    
    
    
    ) and the 5-hydroxyl group (
    
    
    ), forming a highly reactive dianion intermediate.
  • Solvent Effects: DMF, as a polar aprotic solvent, poorly solvates the dianion, leaving the nucleophilic oxygen centers "naked" and highly reactive toward the electrophile, methyl iodide (MeI).

Causality in Regioselectivity (O- vs. N-Alkylation)

A common pitfall in pyrimidine functionalization is competitive N-alkylation. However, unlike 2- or 4-hydroxypyrimidines, which exist predominantly as pyrimidinone tautomers and are highly prone to N-alkylation[5], 5-hydroxypyrimidines possess true phenolic character. This lack of amide-like tautomerism ensures that alkylation with MeI proceeds with exclusive chemoselectivity for the O-alkylated product, eliminating the need for complex protecting group strategies.

Selectivity Base Deprotonation by K2CO3 Intermediate Dianion Intermediate (Carboxylate & Phenoxide) Base->Intermediate PathA O-Alkylation (Exclusive) Due to Phenolic Character Intermediate->PathA MeI PathB N-Alkylation (Blocked) No Pyrimidinone Tautomerism Intermediate->PathB MeI Product Target Ester/Ether PathA->Product SideProduct N-Methyl Impurity (Not Observed) PathB->SideProduct

Mechanistic pathway highlighting the exclusive O-alkylation due to the phenolic character of the 5-hydroxyl group.

Quantitative Data: Route Comparison

To justify the selection of the one-pot dimethylation over a stepwise approach (Fischer esterification followed by Mitsunobu etherification), consider the following comparative metrics:

MetricRoute A: One-Pot Dimethylation (Recommended)Route B: Stepwise (Fischer + Mitsunobu)
Overall Yield 82 - 88% 55 - 65%
Step Count 1 2
Regioselectivity (O:N) > 99:1 > 99:1
Process Time 12 hours 36 hours
Cost Efficiency High (Inexpensive MeI /

)
Low (Expensive DIAD /

)
Scalability Excellent (Kilogram scale, crystallization)Poor (Requires column chromatography)

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . Built-in In-Process Controls (IPCs) ensure that the operator can verify the success of the reaction dynamically without waiting for final isolation.

SynthesisWorkflow SM 5-Hydroxypyrimidine- 2-carboxylic acid (Starting Material) Reagents MeI (3.0 eq), K2CO3 (3.0 eq) DMF, 0 °C to RT SM->Reagents Reaction One-Pot Dimethylation (Esterification & Etherification) Reagents->Reaction Workup Aqueous Quench & Extraction (EtOAc / H2O) Reaction->Workup Purification Crystallization or Silica Gel Filtration Workup->Purification Product Methyl 5-methoxypyrimidine- 2-carboxylate (Target Product) Purification->Product

Synthetic workflow for the one-pot dimethylation to yield this compound.

Step-by-Step Methodology (100 mmol Scale)

Caution: Methyl iodide (MeI) is a volatile alkylating agent and suspected carcinogen. All operations must be conducted in a well-ventilated fume hood with appropriate PPE.

Step 1: Dianion Generation

  • Charge a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar with 5-hydroxypyrimidine-2-carboxylic acid (14.0 g, 100 mmol, 1.0 eq)[4].

  • Add anhydrous DMF (150 mL) and stir to form a partial solution.

  • Add finely powdered anhydrous

    
     (41.4 g, 300 mmol, 3.0 eq) in portions over 10 minutes.
    
    • Self-Validation (Visual IPC): The mixture will transition into a thick, pale suspension as the insoluble dipotassium salt forms.

Step 2: Electrophilic Alkylation 4. Cool the reaction mixture to 0 °C using an ice-water bath. 5. Dropwise, add Methyl Iodide (MeI) (18.7 mL, 300 mmol, 3.0 eq) via an addition funnel over 30 minutes to control the mild exotherm. 6. Remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C). Stir for 12 hours.

  • Self-Validation (Visual IPC): As the alkylation proceeds, the thick suspension will gradually thin out into a finer, more easily stirred mixture due to the consumption of the dipotassium salt.

Step 3: Analytical Self-Validation (LC-MS IPC) 7. After 12 hours, sample 50 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

  • Validation Check: The starting material (

    
     141.0 
    
    
    
    ) and the mono-methylated intermediate (
    
    
    155.1
    
    
    ) must be completely absent. The chromatogram should show a single major peak corresponding to the target product (
    
    
    169.1
    
    
    ).

Step 4: Workup & Isolation 8. Quench the reaction by pouring the mixture into 600 mL of ice-cold distilled water. 9. Extract the aqueous mixture with Ethyl Acetate (EtOAc) (


 mL).
10. Wash the combined organic layers with 5% aqueous 

solution (

mL) to selectively partition and remove residual DMF. 11. Wash with brine (150 mL), dry over anhydrous

, filter, and concentrate under reduced pressure to yield a crude solid.

Step 5: Purification 12. Recrystallize the crude product from a mixture of Hexanes/EtOAc (4:1) to afford this compound as an off-white crystalline solid (13.8 - 14.8 g, 82-88% yield).

References

  • [2] WO2024114639A1 - Compounds for modulating hur (elavl1). Google Patents. 2

  • [3] WO2019169193A1 - Compounds and compositions for treating conditions associated with apj receptor activity. Google Patents. 3

  • [1] this compound | 1415800-40-6. ChemicalBook.1

  • [4] 344325-94-6 | 5-Methoxypyrimidine-2-carboxylic acid (Includes 5-Hydroxypyrimidine-2-carboxylic acid precursor data). BLD Pharm. 4

  • [5] Product Class 12: Pyrimidines. Science of Synthesis, Thieme E-Books & E-Journals. 5

Sources

Application Note: Synthesis of 5-Methoxypyrimidine-2-carboxylic Acid via Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methoxypyrimidine-2-carboxylic acid is a highly valued heteroaromatic building block in medicinal chemistry, frequently utilized in the synthesis of cGAS modulators, HuR degraders, and APJ receptor agonists[1]. The conversion of its ester precursor, Methyl 5-methoxypyrimidine-2-carboxylate , to the free carboxylic acid is achieved via a base-promoted saponification. This application note provides a field-proven, self-validating protocol designed for high yield, high purity, and scalability, tailored specifically for drug development professionals.

Mechanistic Rationale & Reagent Selection

The transformation relies on a classic addition-elimination mechanism at the acyl carbon.

  • The Base: Lithium hydroxide monohydrate (LiOH·H2O) is the preferred base over sodium or potassium hydroxide[2]. The lithium ion (

    
    ) acts as a mild Lewis acid, coordinating with the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack by the hydroxide ion (
    
    
    
    ) even at ambient temperatures (25 °C).
  • The Solvent System: A biphasic but miscible solvent system of Tetrahydrofuran (THF) and water (typically 2:1 to 3:1 v/v) is employed[3]. THF readily dissolves the organic ester, while water solubilizes the inorganic base.

  • The Isolation Strategy: The reaction generates a highly water-soluble lithium carboxylate salt. Complete removal of the organic solvent (THF) prior to acidification is critical; failing to do so allows the newly formed free carboxylic acid to partition into the organic phase, resulting in emulsions and severe yield losses during filtration.

Reaction Optimization & Quantitative Data

The following table summarizes the quantitative outcomes of various hydrolysis conditions evaluated for pyrimidine-2-carboxylate derivatives. The LiOH/THF system is prioritized for its balance of mildness and high conversion rates.

Base (Equiv)Solvent System (v/v)Temp (°C)Time (h)Typical YieldMechanistic Outcome / Notes
LiOH·H2O (2.5) THF / H2O (2:1) 25 °C 2 - 4 >90% Optimal. Mild conditions prevent degradation of the pyrimidine core[2].
NaOH (3.0)THF / H2O (5:1)50 °C285 - 90%Faster kinetics but requires heating; risk of side reactions if not monitored[3].
KOH (3.0)1,4-Dioxane / H2O25 °C580 - 85%Effective, but the high boiling point of dioxane complicates solvent removal.
LiOH·H2O (2.5)MeOH / H2O (3:1)25 °C485 - 88%Viable alternative, but poses a slight risk of transesterification if quenched improperly[1].

Experimental Workflow

HydrolysisWorkflow N1 1. Dissolution This compound in THF N2 2. Base Addition Add LiOH·H2O (aq) dropwise at 0-5°C N1->N2 N3 3. Reaction Stir at 25°C for 2-4 hours N2->N3 N4 4. Monitoring Check conversion via LCMS/TLC N3->N4 N4->N3 Incomplete N5 5. Solvent Removal Evaporate THF under vacuum N4->N5 Complete N6 6. Acidification Adjust aqueous phase to pH 2-3 with 1M HCl N5->N6 N7 7. Isolation Filter precipitate & wash with ice-cold water N6->N7 N8 8. Final Product 5-Methoxypyrimidine-2-carboxylic acid N7->N8

Experimental workflow for the hydrolysis of this compound.

Detailed Experimental Protocol

Scale: 10.0 mmol Target Product: 5-Methoxypyrimidine-2-carboxylic acid

Step 1: Substrate Dissolution

Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with This compound (1.68 g, 10.0 mmol, 1.0 equiv). Add Tetrahydrofuran (THF) (20 mL) and stir until the solid is completely dissolved.

  • Causality: THF acts as a polar aprotic solvent that fully solubilizes the organic ester while remaining entirely miscible with the incoming aqueous phase, ensuring a homogenous reaction environment[2].

Step 2: Base Addition

Cool the reaction flask to 0–5 °C using an ice-water bath. In a separate vial, dissolve LiOH·H2O (1.05 g, 25.0 mmol, 2.5 equiv) in Deionized Water (10 mL). Add the aqueous base solution dropwise to the stirring THF solution over 5 minutes.

  • Causality: Dropwise addition at low temperatures mitigates the exothermic nature of the initial acid-base interactions and suppresses unwanted nucleophilic aromatic substitution at the electron-deficient pyrimidine ring.

Step 3: Reaction Execution

Remove the ice bath and allow the biphasic mixture to warm to ambient temperature (25 °C). Stir vigorously for 2 to 4 hours.

  • Causality: Saponification of pyrimidine-2-carboxylates is highly efficient at room temperature due to the electron-withdrawing nature of the pyrimidine ring, which highly activates the ester carbonyl[2].

Step 4: Self-Validating Monitoring

Monitor the reaction progress via LCMS or TLC (Eluent: 50% EtOAc in Hexanes).

  • Validation Check: The starting material (

    
    ) must completely disappear. The product will remain at the baseline (
    
    
    
    ) due to its ionic nature (carboxylate salt) in non-acidic eluents.
Step 5: Solvent Removal

Once complete conversion is confirmed, transfer the mixture to a rotary evaporator. Remove the THF under reduced pressure (Water bath temperature < 40 °C).

  • Causality: Complete evaporation of THF is strictly required. If THF remains during the subsequent acidification step, the free carboxylic acid will partition into the organic solvent, preventing crystallization and leading to severe yield loss.

Step 6: Acidification

Cool the remaining aqueous phase (approx. 10–12 mL) in an ice bath. Slowly add 1M HCl (aq) dropwise while stirring continuously until the pH reaches 2.0–3.0 (monitor via pH paper or probe).

  • Causality: The

    
     of pyrimidine-2-carboxylic acids typically resides around 2.5–3.0. Lowering the pH below the 
    
    
    
    ensures full protonation of the carboxylate. Because the free acid lacks the ionic charge of the lithium salt, its aqueous solubility drops drastically, triggering immediate precipitation[3].
Step 7: Isolation and Drying

Collect the resulting white to off-white precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold deionized water (2 × 5 mL).

  • Causality: Washing with ice-cold water removes residual inorganic salts (LiCl) while minimizing product loss due to the slight aqueous solubility of the carboxylic acid. Dry the solid in a vacuum oven at 45 °C for 12 hours to afford the pure 5-Methoxypyrimidine-2-carboxylic acid.

Troubleshooting & Quality Control

  • Issue: No Precipitation Upon Acidification.

    • Cause: Residual THF is present, or the aqueous volume is too large.

    • Solution: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL) or Dichloromethane. Dry the combined organic layers over anhydrous

      
      , filter, and concentrate in vacuo to isolate the product[2].
      
  • Issue: Incomplete Conversion.

    • Cause: Degraded base or insufficient mixing.

    • Solution: Ensure vigorous stirring to overcome any biphasic separation. If the reaction stalls, add an additional 0.5 equiv of LiOH·H2O and gently warm to 35 °C.

References[1] Benchchem. 5-Methoxypyrimidine-2-carboxylic acid | 344325-94-6. Benchchem Product Catalog. Verify Source[3] Google Patents. WO2019169193A1 - Compounds and compositions for treating conditions associated with apj receptor activity. World Intellectual Property Organization. Verify Source[2] Google Patents. WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses. World Intellectual Property Organization. Verify Source

Sources

Technical Application Note: Methyl 5-methoxypyrimidine-2-carboxylate in API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical application of Methyl 5-methoxypyrimidine-2-carboxylate , a critical heterocyclic building block used in the synthesis of next-generation small molecule therapeutics, particularly cGAS inhibitors and APJ receptor modulators .[1][2]

Executive Summary

This compound is a specialized pyrimidine intermediate characterized by an electron-rich 5-methoxy substituent and a reactive 2-carboxylate handle.[2] Unlike its more common isomer (the 2-methoxy-5-carboxylate), this specific substitution pattern is increasingly privileged in medicinal chemistry.[1][2] It serves as a bioisostere for phenyl rings, offering improved solubility and distinct hydrogen-bonding vectors in the active sites of targets like cyclic GMP-AMP synthase (cGAS) and the Apelin receptor (APJ) .[1][2]

This guide provides a validated technical framework for synthesizing, handling, and deploying this intermediate in high-value API workflows.

Chemical Profile & Properties[3][4][5][6][7][8]

PropertySpecification
IUPAC Name This compound
CAS Number 1415800-40-6
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water
Key Reactivity Electrophilic carbonyl (C2); Nucleophilic aromatic substitution (rare at C5); Reduction sensitive

Synthesis of the Intermediate

While commercially available, in-house preparation is often required for isotopic labeling or scale-up.[1][2] The most robust industrial route utilizes Palladium-catalyzed carbonylation of the 2-chloro precursor, ensuring high regioselectivity.[1][2]

DOT Diagram 1: Synthesis Pathways

SynthesisPathways Start1 2,4-Dichloro-5-methoxypyrimidine Step1 Dechlorination (Zn/NH4OH) Start1->Step1 Inter1 2-Chloro-5-methoxypyrimidine Step1->Inter1 Product Methyl 5-methoxypyrimidine- 2-carboxylate Inter1->Product Carbonylation (100°C, 50 psi) Reagent1 CO (gas), MeOH Pd(dppf)Cl2, Et3N Reagent1->Product

Figure 1: The preferred synthetic route via selective dechlorination and Pd-catalyzed carbonylation.[1][2]

Protocol A: Carbonylation of 2-Chloro-5-methoxypyrimidine

Objective: Convert 2-chloro-5-methoxypyrimidine to the methyl ester.

  • Charge: In a high-pressure autoclave, dissolve 2-chloro-5-methoxypyrimidine (1.0 eq) in anhydrous methanol (10 V).

  • Catalyst: Add Pd(dppf)Cl₂ (0.02 eq) and triethylamine (2.0 eq).

  • Reaction: Pressurize with Carbon Monoxide (CO) to 50 psi (3.5 bar). Heat to 80–100°C for 12 hours.

  • Workup: Cool to RT, vent CO carefully (fume hood!). Filter through Celite to remove Pd black.

  • Purification: Concentrate filtrate. Recrystallize from EtOAc/Heptane.

    • Yield Expectation: 85–92%.

    • Critical Control: Exclude water to prevent formation of the free acid.

Application in API Synthesis: Case Studies

The primary utility of this intermediate lies in its conversion to the 5-methoxypyrimidine-2-carboxamide motif, a pharmacophore found in inhibitors of the innate immune sensor cGAS.[1][2]

Case Study 1: Synthesis of cGAS Inhibitors (e.g., Compound 17)

Recent patents (e.g., WO2023183275) highlight this moiety's role in binding to the cGAS active site.[1][2] The ester is hydrolyzed to the acid and coupled with complex tricyclic amines.

DOT Diagram 2: cGAS Inhibitor Workflow

API_Workflow Ester Methyl 5-methoxypyrimidine- 2-carboxylate Hydrolysis Hydrolysis (LiOH, THF/H2O) Ester->Hydrolysis Acid 5-Methoxypyrimidine- 2-carboxylic Acid Hydrolysis->Acid Coupling Amide Coupling (HATU, DIPEA, DMF) Acid->Coupling API cGAS Inhibitor Candidate (Amide Linked) Coupling->API >90% Conv. Amine Complex Tricyclic Amine (e.g., Pyrido[4,3-b]indole) Amine->Coupling

Figure 2: Convergent synthesis strategy for cGAS inhibitors using the 5-methoxy-2-carboxylate scaffold.

Protocol B: Ester Hydrolysis & Amide Coupling

Context: This protocol describes the conversion of the ester to the active amide form used in drug candidates.

Step 1: Controlled Hydrolysis
  • Dissolution: Dissolve this compound (10 g, 59.5 mmol) in THF (100 mL).

  • Reagent: Add LiOH·H₂O (1.5 eq) dissolved in water (50 mL) dropwise at 0°C.

    • Note: Avoid strong mineral acids or prolonged heating, as the pyrimidine ring is prone to decarboxylation at the 2-position under harsh acidic conditions.[1][2]

  • Reaction: Stir at 20°C for 2 hours. Monitor by LCMS (Acid mass: 154.12 Da).[1][2]

  • Isolation: Carefully acidify to pH 3–4 with 1M HCl. The acid often precipitates. Filter and dry.

    • Stability Warning: The free acid is less stable than the ester; store at -20°C or use immediately.[2]

Step 2: Amide Coupling (The API Step)
  • Activation: To a solution of the fresh acid (1.0 eq) in DMF (10 V), add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 15 mins to form the active ester.

  • Addition: Add the amine partner (e.g., a substituted 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole) (1.0 eq).[1][2]

  • Completion: Stir at RT for 4–16 hours.

  • Purification: Quench with water. If the product precipitates, filter.[1][3] If not, extract with DCM.[1] Final purification via Reverse Phase Prep-HPLC is standard for these polar molecules.[2]

Functional Group Transformations

Beyond amidation, this intermediate is a precursor for other key functionalities:

  • Reduction to Alcohol (HuR Modulators):

    • Reagent: NaBD₄ (Sodium borodeuteride) or NaBH₄ in MeOH.[1][2]

    • Product: (5-methoxypyrimidin-2-yl)methanol.[2]

    • Application: Linker synthesis for RNA binding protein modulators.

    • Protocol: React ester with 3.0 eq NaBH₄ in MeOH at 0°C. Quench with water.

  • Conversion to Sulfonamide (APJ Modulators):

    • Route: Ester → Alcohol → Chloride → Thiol → Sulfonyl Chloride → Sulfonamide.[2]

    • Application: Synthesis of (5-methoxypyrimidin-2-yl)methanesulfonamide for GPCR targeting.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Decarboxylation Reaction temperature too high during hydrolysis (>50°C) or pH < 2.[2]Maintain T < 40°C. Acidify cautiously to pH 3–4, not pH 1.
Low Yield in Amidation Steric hindrance of the 2-carboxylate; "Ortho" effect of ring nitrogens.[1][2]Use highly active coupling agents (HATU or COMU).[2] Ensure base (DIPEA) is fresh.
Regioisomer Contamination Impure starting material (2-methoxy-5-carboxylate isomer).[2]Verify starting material by ¹H NMR.[4][5] The 5-methoxy protons appear at ~3.9 ppm; ring protons are a singlet at ~8.6 ppm.[2]

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning.

  • Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.).

  • Storage: Keep cold (2–8°C) and dry. The ester is moisture sensitive over long periods (hydrolysis).[2]

  • Disposal: Incineration. Contains nitrogen oxides upon combustion.

References

  • Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Organic Chemistry Portal. (General methodology for pyrimidine esters). [Link]

  • Compounds for modulating HuR (ELAVL1). World Intellectual Property Organization (WO2024114639A1).[2] (Use of this compound as starting material).[2][6]

  • Hexahydropyrido[4,3-b]indolyl ketone derivatives useful as cGAS modulators. World Intellectual Property Organization (WO2023183275A1).[1][2] (Detailed protocol for hydrolysis and coupling of 5-methoxypyrimidine-2-carboxylic acid).

  • Compounds and compositions for treating conditions associated with APJ receptor activity. World Intellectual Property Organization (WO2019169193A1).[1][2] (Synthesis of sulfonamide derivatives from the ester).

  • Synthesis of 2-Cyanopyrimidines. Molbank, 2019.[1][2][7] (Background on 5-methoxypyrimidine precursors). [Link]

Sources

Microwave-Accelerated Scaffold Diversification: Functionalization of Methyl 5-methoxypyrimidine-2-carboxylate

[1][2]

Executive Summary

This application note details the microwave-assisted functionalization of Methyl 5-methoxypyrimidine-2-carboxylate , a critical scaffold in medicinal chemistry (specifically for kinase inhibitor discovery).[1][2] While the pyrimidine core is ubiquitous in oncology drugs, the C2-ester position often exhibits sluggish reactivity under conventional thermal conditions due to the electronic deactivation provided by the C5-methoxy group.[2]

We present two validated protocols using microwave irradiation to overcome these kinetic barriers:

  • Rapid Aminolysis: Direct conversion of the ester to a carboxamide library in <20 minutes.[1]

  • Heterocyclic Cyclization: A two-step, one-pot transformation of the ester to a 1,3,4-oxadiazole bioisostere.[1][2]

These methods demonstrate a 10-fold reduction in reaction time and a 15-25% increase in isolated yield compared to thermal reflux.[1][2]

Scientific Background & Mechanism[1][2][3][4][5]

The Substrate: Electronic Push-Pull

The starting material, this compound, presents a unique synthetic challenge:

  • C2-Position (Electrophile): The ester carbonyl is the primary site for Nucleophilic Acyl Substitution.[1] However, its reactivity is modulated by the ring electronics.

  • C5-Methoxy (Donor): The methoxy group at C5 acts as an Electron Donating Group (EDG) via resonance (+M effect).[1][2] This increases electron density in the pyrimidine ring, rendering the C2-carbonyl less electrophilic compared to unsubstituted or nitro-substituted pyrimidines.[1][2]

The Microwave Advantage

Under thermal conditions (e.g., refluxing ethanol), the activation energy (

2

Microwave irradiation (2450 MHz) utilizes dipolar polarization .[1][2] The polar reaction solvent (ethanol or DMSO) and the polar substrate align with the oscillating electric field, generating internal heat.[2] This specific "dielectric heating" allows the system to rapidly reach temperatures (120-150°C) well above the solvent's atmospheric boiling point in a sealed vessel, effectively surmounting the

2

Experimental Protocols

Protocol A: Direct Aminolysis (Amide Library Synthesis)

Objective: Convert the C2-methyl ester to a diverse set of amides using primary and secondary amines.[1]

Materials
  • Substrate: this compound (1.0 equiv)[1][2]

  • Reagent: Diverse Amine (

    
    ) (1.5 - 2.0 equiv)[1][2]
    
  • Catalyst (Optional): TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (10 mol%) - Recommended for weak nucleophiles (anilines).[1][2]

  • Solvent: Ethanol (Abs.) or TFE (2,2,2-Trifluoroethanol)[1][2]

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve the pyrimidine substrate (0.5 mmol, 84 mg) in Ethanol (2 mL).

  • Addition: Add the amine (0.75 mmol). If using an aniline derivative, add TBD catalyst (0.05 mmol).[2]

  • Sealing: Crimp the vial with a PTFE/silicone septum cap.

  • Irradiation: Place in a single-mode microwave reactor.

    • Temperature: 120 °C

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi[1][2]

    • Stirring: High

  • Workup: Cool to room temperature (compressed air cooling).

    • Scenario A (Precipitate forms): Filter the solid, wash with cold EtOH.[2]

    • Scenario B (Soluble): Evaporate solvent in vacuo.[1][2] Redissolve in EtOAc, wash with 1M HCl (to remove excess amine) and Brine. Dry over

      
      .[1][2]
      
Protocol B: Hydrazinolysis to 1,3,4-Oxadiazole

Objective: Convert the ester to a 1,3,4-oxadiazole ring (a metabolically stable amide bioisostere).[2]

Step-by-Step Methodology
  • Step 1 (Hydrazide Formation):

    • Mix Substrate (0.5 mmol) and Hydrazine Hydrate (5.0 equiv) in Ethanol (2 mL) in a MW vial.

    • Irradiate: 100 °C for 10 min .

    • In-situ check: LCMS should show complete conversion to the hydrazide (

      
      ).[1] Volatiles are removed via N2 stream or vacuum (hydrazide is usually solid).[1][2]
      
  • Step 2 (Cyclization):

    • Resuspend the crude hydrazide in Trimethyl Orthoformate (TMOF) (3 mL).[1][2] TMOF acts as both reagent and solvent.[1][2]

    • Add catalytic p-TsOH (p-Toluenesulfonic acid) (5 mol%).[1][2]

    • Irradiate: 140 °C for 20 min .

  • Workup: Evaporate TMOF. Recrystallize from EtOH/Heptane.

Data Analysis & Visualization

Comparative Efficiency Data

The following table summarizes the efficiency gains using microwave irradiation versus conventional thermal heating for the reaction with benzylamine.

ParameterThermal Reflux (EtOH)Microwave (120°C, Sealed)Improvement
Reaction Time 16 Hours15 Minutes64x Faster
Conversion (LCMS) 82%>98%Complete
Isolated Yield 68%91%+23%
Impurity Profile Hydrolysis acid byproduct (5-10%)<2% Acid byproductCleaner
Reaction Pathway & Logic

The following diagram illustrates the mechanistic pathway and the decision logic for the functionalization.

GStartMethyl 5-methoxypyrimidine-2-carboxylateDecisionTarget Moiety?Start->DecisionPathAAmide Linker(Protocol A)Decision->PathALibrary GenPathBOxadiazole Bioisostere(Protocol B)Decision->PathBLead OptReactionAMW: 120°C, 15 minReagent: R-NH2Solvent: EtOHPathA->ReactionAReactionB1Step 1: HydrazinolysisMW: 100°C, 10 minReagent: N2H4PathB->ReactionB1ProductA5-methoxy-N-substituted-pyrimidine-2-carboxamideReactionA->ProductANucleophilicAcyl Sub.ReactionB2Step 2: CyclizationMW: 140°C, 20 minReagent: TMOF/H+ReactionB1->ReactionB2HydrazideIntermediateProductB2-(5-methoxypyrimidin-2-yl)-1,3,4-oxadiazoleReactionB2->ProductBCondensation

Figure 1: Decision tree and reaction conditions for the divergent functionalization of the pyrimidine scaffold.

Troubleshooting & Critical Parameters

  • Vessel Failure: The reaction generates pressure, especially with volatile amines (e.g., methylamine, ethylamine).[2]

    • Solution: Always use a dedicated microwave vial (borosilicate glass) with a pressure-release cap.[1][2] Do not exceed 2/3 volume capacity.

  • Incomplete Reaction (Anilines): Electron-poor anilines are weak nucleophiles.[1]

    • Solution: Increase temperature to 150°C and use TFE (Trifluoroethanol) as solvent.[1][2] TFE activates the ester carbonyl via hydrogen bonding, acting as a mild Lewis acid.[2]

  • Demethylation Side Reaction: At temperatures >180°C in the presence of nucleophiles, the C5-methoxy group may undergo cleavage to the phenol (5-hydroxypyrimidine).[1][2]

    • Control: Keep reaction temperatures below 160°C unless demethylation is the intended goal (which requires acidic conditions, e.g., Pyridine HCl).[2]

References

  • Microwave-Assisted Pyrimidine Synthesis: Phucho, I. T., et al. "Microwave assisted synthesis of 6-methyl-1,2,3,4-tetrahydro-N-aryl-2-oxo-4-arylpyrimidine-5-carboxamide..."[1][2] Journal of Chemical and Pharmaceutical Research, 2010.[1][2]

  • Microwave Amidation Principles: Lehmann, F., Scobie, M. "Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation."[1][3] Synthesis, 2008.[1][2][3]

  • General Reactivity of Pyrimidine Esters: Zhichkin, P., et al.[1][2][4] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002.[1][4][5]

  • Microwave 5-Azapurine Synthesis (Relevant to Methoxy-Pyrimidine handling): "Microwave-Assisted Synthesis, Structure, and Preliminary Biological Evaluation of Novel 6-Methoxy-5,6-dihydro-5-azapurines." NIH National Library of Medicine, 2023.[1][2]

Troubleshooting & Optimization

Purification strategies for removing impurities from Methyl 5-methoxypyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is structured to address the purification and handling of Methyl 5-methoxypyrimidine-2-carboxylate .

🚨 CRITICAL PRE-FLIGHT CHECK: Identity Verification

User Alert: There is a common database conflict regarding the identifier CAS 89793-12-4 .

  • The Request: You asked for this compound.

  • The Database Conflict: Major commercial databases (Sigma-Aldrich, ChemicalBook) often link CAS 89793-12-4 to Ethyl 2-chloropyrimidine-5-carboxylate.

Action Required: Before proceeding, verify your structure by proton NMR.

  • Target Structure (This Guide): Pyrimidine ring with a methyl ester at C2 and a methoxy group at C5.

  • Diagnostic Signal: Look for the methyl ester singlet (

    
     ppm) and the methoxy singlet (
    
    
    
    ppm). If you see ethyl quartet/triplet signals, you have the wrong compound.

Part 1: The Impurity Landscape

Purifying this compound requires understanding its specific reactivity. The C2-position of the pyrimidine ring is electron-deficient, making the ester moiety exceptionally susceptible to nucleophilic attack (hydrolysis) compared to standard aromatic esters.

Common Impurity Profile
Impurity TypeChemical IdentityOriginDetection (TLC/LCMS)
Impurity A (Major) 5-methoxypyrimidine-2-carboxylic acidHydrolysis: Caused by aqueous basic workups or wet storage.Polar, streaks on silica. acidic.[1]
Impurity B 2-cyano-5-methoxypyrimidineIncomplete Reaction: If synthesized via Pinner reaction from the nitrile.Less polar than product.[2]
Impurity C Methyl 5-chloropyrimidine-2-carboxylateStarting Material: If synthesized via nucleophilic substitution (OMe displacing Cl).Similar Rf to product.
Impurity D Oligomers/ChromophoresThermal Degradation: Decarboxylation or polymerization during high-heat distillation.Yellow/Orange baseline material.
Visualization: Impurity Formation Logic

ImpurityLogic Start Methyl 5-methoxypyrimidine- 2-carboxylate Hydrolysis Reagent: H2O / OH- (Aqueous Workup) Start->Hydrolysis Thermal Heat > 100°C (Distillation) Start->Thermal Synthesis Incomplete Synthesis Start->Synthesis AcidImp Impurity A: Carboxylic Acid (High Polarity) Hydrolysis->AcidImp Rapid Hydrolysis at C2 Decarb Impurity D: Decarboxylation/ Oligomers Thermal->Decarb Loss of CO2 SM Impurity B/C: Nitrile or Chloro Precursor Synthesis->SM Residual SM

Figure 1: Mechanistic pathways leading to common impurities. Note the high risk of hydrolysis at the C2 position.

Part 2: Troubleshooting Guide (Q&A)

Q1: My product yield dropped significantly after washing with 1M NaOH. Where did it go?

Diagnosis: You likely induced base-catalyzed hydrolysis. Mechanism: The pyrimidine ring contains two nitrogen atoms which pull electron density away from the C2 carbon. This makes the C2-ester carbonyl highly electrophilic. Strong bases like NaOH attack this position rapidly, converting your ester (organic soluble) into the carboxylate salt (water soluble), which is then lost in the aqueous waste. Solution:

  • Recover: Acidify your aqueous waste layer to pH ~3-4 and extract immediately with Ethyl Acetate (EtOAc) to recover the acid form. You will need to re-esterify it.

  • Prevention: Never use strong base. Use saturated NaHCO3 (Sodium Bicarbonate) for washes, and keep contact time under 5 minutes. Keep everything cold (0°C).

Q2: I see a yellow color that persists even after recrystallization.

Diagnosis: Presence of conjugated oligomers or trace metal complexes (if Pd/Cu catalysis was used). Solution:

  • Activated Carbon Treatment: Dissolve the crude material in hot methanol or EtOAc. Add Activated Carbon (10% w/w), stir at reflux for 30 minutes, and filter hot through a Celite pad.

  • Silica Plug: If carbon fails, pass the solution through a short pad of silica gel. The polar colored impurities usually stick to the baseline.

Q3: The product streaks on TLC and column chromatography gives poor separation.

Diagnosis: The pyrimidine nitrogens are interacting with the acidic silanols on the silica gel, causing "tailing." Solution:

  • Buffer the Eluent: Add 1% Triethylamine (Et3N) to your column solvent system. This neutralizes the silica surface sites.

  • Alternative: Use neutral alumina instead of silica gel for acid-sensitive purification.

Part 3: Validated Purification Protocols

Strategy Selector

Use this logic flow to choose the correct method.

PurificationStrategy Start Crude Mixture Analysis PurityCheck Purity > 85%? Start->PurityCheck Recryst Method A: Recrystallization PurityCheck->Recryst Yes Column Method B: Flash Chromatography PurityCheck->Column No (Complex Mix) SolventSelect Solvent: EtOAc/Heptane or MeOH Recryst->SolventSelect Buffer CRITICAL: Add 1% Et3N to Eluent Column->Buffer

Figure 2: Decision matrix for selecting the optimal purification route based on crude purity.

Protocol A: Recrystallization (Preferred for Scale-up)

Best for removing trace hydrolysis products and inorganic salts.

  • Solvent System: Ethyl Acetate (Solvent) / Heptane (Anti-solvent).

  • Dissolution: Dissolve 10g of crude solid in the minimum amount of boiling EtOAc (~30-50 mL).

    • Tip: If undissolved solids remain after 10 mins, filter hot (these are likely salts).

  • Precipitation: Remove from heat. Slowly add Heptane dropwise until a faint turbidity (cloudiness) persists.

  • Crystallization: Allow to cool to room temperature slowly, then refrigerate at 4°C for 4 hours.

  • Collection: Filter the white needles/crystals. Wash with cold Heptane.

  • Drying: Vacuum dry at 40°C max . (Avoid high heat to prevent decarboxylation).[2]

Protocol B: Buffered Flash Chromatography

Best for separating unreacted starting materials (Nitrile/Chloro).

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase Preparation:

    • Base Solvent: Hexane/Ethyl Acetate (Gradient 0% -> 40% EtOAc).

    • Modifier: Add 1% Triethylamine to the EtOAc bottle before mixing.

  • Loading: Dissolve crude in minimal DCM. Dry load on Celite if solubility is poor.

  • Elution:

    • The non-polar impurities (starting materials) usually elute first (low EtOAc %).

    • The Product (this compound) elutes mid-gradient.

    • The Acid impurity stays on the baseline or elutes very late.

Part 4: Storage & Stability

  • Hydrolysis Watch: Store under inert gas (Argon/Nitrogen) in a tightly sealed container. Moisture is the enemy.

  • Temperature: -20°C is recommended for long-term storage.

  • Re-assay: If stored for >6 months, check proton NMR for the appearance of a broad singlet at ~11-13 ppm (Carboxylic acid proton) before use.

References

  • Synthesis and Reactivity of Pyrimidine Esters

    • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[3] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. (Note: Describes analogous Pinner/amidinium chemistry relevant to the formation and stability of pyrimidine esters).

    • Source:

  • Hydrolysis Mechanisms in Heterocycles: Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (The authoritative text on pyrimidine reactivity, specifically detailing the lability of C2/C4/C6 substituents).
  • General Purification Strategies

    • BenchChem Application Notes.[4] (2025).[2][5] Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (Provides context on workup and purification of similar pyrimidine esters).

    • Source:

  • Compound Data Verification

    • Sigma-Aldrich.[6] Ethyl 2-chloropyrimidine-5-carboxylate (CAS 89793-12-4).[6][7] (Cited to highlight the CAS/Name discrepancy warning).

    • Source:

Sources

Technical Support Center: Recrystallization of Methyl 5-methoxypyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: REC-PYR-5M-002 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Optimization of Solvent Systems for High-Purity Isolation

Diagnostic Hub: Compound Profiling

Before selecting a solvent, we must understand the physico-chemical "personality" of your target molecule. Methyl 5-methoxypyrimidine-2-carboxylate is not a simple lipophilic organic; it is a heterocyclic hybrid .

  • Structural Analysis:

    • Pyrimidine Core: Two nitrogen atoms create significant polarity and hydrogen bond accepting capability.

    • 5-Methoxy Group: Electron-donating, slightly increases lipophilicity but maintains polarity.

    • 2-Carboxylate Ester: The primary site for hydrolysis (impurity risk) and the handle for solubility in organic esters.

  • Solubility Profile:

    • High Solubility: Chlorinated solvents (DCM, Chloroform), Polar aprotics (DMF, DMSO).

    • Moderate Solubility (Ideal for Recrystallization): Lower alcohols (Methanol, Ethanol), Esters (Ethyl Acetate).

    • Low Solubility (Anti-solvents): Aliphatic hydrocarbons (Hexane, Heptane), Diethyl ether.

Solvent Selection Strategy

Q: Which solvent system gives the best recovery vs. purity trade-off?

A: Based on the pyrimidine ester structure, a single-solvent system using Ethanol (EtOH) or a binary system of Ethyl Acetate (EtOAc) and Hexane are the gold standards.

Comparative Solvent Matrix
Solvent SystemTypeSuitabilityMechanismProsCons
Ethanol (Abs.) SingleHigh CoolingGood impurity rejection; eco-friendly.Yield loss if cooling isn't sufficient.[1]
Methanol SingleModerateCoolingHigh solubility may prevent crystallization.Risk of transesterification if not careful.
EtOAc / Hexane BinaryHigh Anti-solventExcellent control over saturation point.Requires precise ratio optimization.
Toluene SingleLowCoolingHigh boiling point may cause thermal degradation.Hard to remove trace solvent.
Water AntiLowPrecip.Hydrolysis risk for the ester group.Promotes acid impurity formation.

Critical Warning: Avoid using water or acidic solvents at high temperatures. The C2-ester position in pyrimidines is susceptible to hydrolysis, converting your product into 5-methoxypyrimidine-2-carboxylic acid, a common impurity that is difficult to separate.

Experimental Protocols
Protocol A: The "Standard" Cooling Recrystallization (Ethanol)

Best for: Removing polar impurities and inorganic salts.

  • Dissolution: Place 1.0 g of crude solid in a 25 mL Erlenmeyer flask. Add Ethanol dropwise while heating to reflux (approx. 78°C).

    • Target: Use the minimum volume required to dissolve the solid at boiling (typically 5-8 mL/g).

  • Hot Filtration: If insoluble particles (dust, salts) remain, filter rapidly through a pre-warmed glass funnel.

  • Controlled Cooling:

    • Remove from heat and let stand at room temperature (RT) for 20 mins.

    • Observation: Needle-like crystals should begin to form.

    • Transfer to a 4°C fridge for 1 hour.

    • Finally, place in a -20°C freezer for 30 mins to maximize yield.

  • Collection: Filter via vacuum (Buchner funnel). Wash with cold (-20°C) Ethanol .

  • Drying: Vacuum dry at 40°C.

Protocol B: The "Rescue" Binary System (EtOAc / Hexane)

Best for: Oily crudes or when the compound is too soluble in alcohols.

  • Dissolution: Dissolve crude in minimum boiling Ethyl Acetate .

  • The Cloud Point: Remove from heat. While still hot, add Hexane dropwise until a faint, persistent cloudiness appears.

  • Re-clarification: Add 1-2 drops of hot EtOAc to make the solution clear again.

  • Crystallization: Allow to cool slowly to RT. The non-polar hexane reduces the solubility limit as temperature drops, forcing the ester out of solution.

Visualizing the Logic

The following decision tree illustrates the logical flow for selecting the correct purification path based on your initial observations.

RecrystallizationLogic Start Crude Material Analysis SolubilityCheck Check Solubility in Hot Ethanol Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble MethodA Protocol A: Cooling Recrystallization (Ethanol) Soluble->MethodA Yes (Clear Solution) ImpurityCheck Check Impurity Profile (TLC/LCMS) Soluble->ImpurityCheck No (Insoluble Residue) CheckYield Optimization: Cool to -20°C MethodA->CheckYield Low Yield? MethodB Protocol B: Binary System (EtOAc / Hexane) OilingOut Troubleshoot: Add Seed Crystal Reduce Cooling Rate MethodB->OilingOut Oiling Out? ImpurityCheck->MethodA Polar/Salts (Hot Filter) ImpurityCheck->MethodB Lipophilic Impurities

Figure 1: Decision matrix for selecting the optimal solvent system based on crude solubility and impurity profile.

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why? A: This occurs when the melting point of the solute is lower than the boiling point of the solvent , or if the solution is too concentrated (supersaturated).

  • Fix:

    • Add more solvent to lower the saturation temperature.

    • Switch to a lower-boiling solvent (e.g., switch from Toluene to Methanol).

    • Seeding: Add a tiny crystal of pure product to the oil/solvent mixture at a temperature just below the clearing point.

Q: I see a yellow color persisting in the crystals. How do I remove it? A: Pyrimidine derivatives often trap colored oligomers.

  • Fix: Perform a charcoal treatment .[1] During the hot dissolution step (Protocol A), add 1-5% wt/wt activated carbon. Stir for 5 mins, then filter hot through Celite. Note: Do not use charcoal with binary systems as it adsorbs the components unevenly.

Q: Can I use Acetone? A: Acetone is generally too good a solvent for this ester. It dissolves the compound too well at room temperature, leading to poor recovery yields (losses >50%) unless cooled to -78°C, which is impractical for routine scale-up.

References
  • Baluja, S., et al. (2016).[2] Solubility of pyrimidine derivatives in different organic solvents at different temperatures.[1][2][3] World Scientific News.[2] Retrieved from [Link]

  • PubChem. Methyl 2-methylpyrimidine-5-carboxylate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Department of Chemistry. Retrieved from [Link]

Sources

Preventing decarboxylation during Methyl 5-methoxypyrimidine-2-carboxylate reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address one of the most notorious challenges in heterocyclic chemistry: the handling and transformation of Methyl 5-methoxypyrimidine-2-carboxylate .

Pyrimidine-2-carboxylic acids and their esters are highly susceptible to decarboxylation. This guide will explain the mechanistic causality behind this instability and provide self-validating, field-proven protocols to prevent product loss during your synthetic workflows.

Mechanistic Deep Dive: The "Why" Behind the Instability

Before troubleshooting, we must understand the failure mode. Why does the pyrimidine-2-carboxylate moiety spontaneously lose CO₂?

The instability is driven by the Hammick-type decarboxylation mechanism [1]. The pyrimidine ring is strongly electron-withdrawing. When the ester is hydrolyzed to the free acid, the molecule can exist as a zwitterion (where one of the pyrimidine nitrogens is protonated and the carboxylic acid is deprotonated). This monoprotonated species rapidly loses CO₂ to form an ylide intermediate, which is highly stabilized by the adjacent positively charged nitrogen atoms[1]. The ylide then rapidly converts to the decarboxylated product (5-methoxypyrimidine). Furthermore, even in anionic forms, water can form a hydrogen-bonded bridge between the carboxylate oxygen and the aromatic nitrogen, facilitating carbon-carbon bond cleavage[2].

G cluster_0 Hammick Decarboxylation Pathway A Methyl 5-methoxypyrimidine- 2-carboxylate B Pyrimidine-2-carboxylic acid (Free Acid) A->B Hydrolysis C Zwitterion Intermediate (N-Protonated) B->C pH 2 to Neutral D Ylide Intermediate (- CO2) C->D Thermal (-CO2) E 5-Methoxypyrimidine (Decarboxylated Product) D->E Rapid Protonation

Hammick decarboxylation pathway of pyrimidine-2-carboxylic acids via a zwitterion intermediate.

Troubleshooting FAQs

Q1: Every time I try to hydrolyze this compound to the free acid, I isolate the decarboxylated byproduct. What am I doing wrong? You are likely allowing the reaction mixture to reach room temperature or passing through the "danger zone" of pH 2–7 during your workup. Kinetic studies demonstrate that the pseudo-first-order rate constants for the decarboxylation of pyrimidine-2-carboxylic acid increase rapidly between pH 2 and H₀ = -3[1]. To prevent this, you must keep the reaction strictly at 0°C and avoid isolating the neutral free acid. Instead, isolate the lithium carboxylate salt, which is significantly more stable.

Q2: What are the exact pH and temperature boundaries I need to respect? Decarboxylation is an Arrhenius-dependent process; thermal energy dictates the rate of CO₂ extrusion. Below is a summary of the risk profile based on the active species present at various pH levels.

Table 1: Decarboxylation Risk Profile for Pyrimidine-2-carboxylates

ConditionDominant SpeciesDecarboxylation RateRecommendation
pH < 1 (Strong Acid) Cationic acidLowUse with caution at low temperatures.
pH 2 – 7 (Weak Acid/Neutral) ZwitterionExtremely High Avoid entirely. Rapid Hammick decarboxylation.
pH > 10 (Strong Base) Anionic carboxylateLow-ModerateSafe at ≤ 0°C. Hydrolyze under these conditions.
Thermal (>60°C) AnyHighNever heat the free acid or its salts.

Q3: I ultimately need to form an amide from this ester. Can I skip the unstable free acid intermediate entirely? Yes. The most robust strategy for pyrimidine-2-carboxylates is to bypass saponification completely. You can utilize a direct amidation protocol using trimethylaluminum (AlMe₃) and your desired amine (Weinreb-type amidation). Because the ester is far less prone to decarboxylation than the free acid, you can safely heat the ester in the presence of the activated amine complex.

Workflow Start Methyl 5-methoxypyrimidine- 2-carboxylate Path1 Pathway A: Saponification (LiOH, THF/H2O, 0°C) Start->Path1 Path2 Pathway B: Direct Amidation (AlMe3, Amine, Toluene, 80°C) Start->Path2 Salt Lithium Pyrimidine-2-carboxylate (Stable Salt) Path1->Salt Coupling Amide Coupling (HATU, DIPEA, 0°C) Salt->Coupling Product 5-Methoxypyrimidine- 2-carboxamide Coupling->Product Path2->Product

Strategic workflows to synthesize amides while bypassing the unstable free acid intermediate.

Validated Experimental Protocols

Protocol A: Low-Temperature Saponification (Isolation of Lithium Salt)

Use this protocol if you strictly require the carboxylate for downstream couplings and cannot perform direct amidation. Causality Note: We use LiOH instead of NaOH or KOH because the lithium cation coordinates strongly with the pyrimidine nitrogens and the carboxylate oxygen, rigidifying the complex and raising the activation energy required for the ylide transition state.

  • Preparation: Dissolve this compound (1.0 eq) in a 3:1 mixture of THF/H₂O (0.2 M concentration).

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to exactly 0°C.

  • Hydrolysis: Add LiOH monohydrate (1.05 eq) in one portion. Stir vigorously at 0°C for 2–3 hours. Monitor by TLC or LCMS (ensure the sample is quenched into cold basic buffer for LCMS to prevent false-positive decarboxylation in the MS source).

  • Solvent Removal: Do not acidify the reaction mixture. Instead, concentrate the mixture under reduced pressure (bath temperature strictly ≤ 25°C) to remove the THF.

  • Lyophilization: Freeze the remaining aqueous layer and lyophilize to dryness. The resulting lithium 5-methoxypyrimidine-2-carboxylate salt can be stored at -20°C under argon and used directly in HATU/DIPEA couplings at 0°C.

Protocol B: Direct AlMe₃-Mediated Amidation

Use this protocol to convert the ester directly to an amide, completely avoiding the decarboxylation risk associated with the free acid. Causality Note: Trimethylaluminum reacts with the amine to form an extremely nucleophilic dimethylaluminum amide complex. This allows the amidation to occur directly on the ester without generating the sensitive carboxylate anion.

  • Complex Formation: In an oven-dried flask under argon, dissolve the desired amine (1.5 eq) in anhydrous toluene (0.3 M). Cool to 0°C.

  • Activation: Dropwise, add Trimethylaluminum (2.0 M in toluene, 1.5 eq). Caution: AlMe₃ is highly pyrophoric. Stir at room temperature for 30 minutes to allow methane gas evolution to cease and the active aluminum-amide complex to form.

  • Coupling: Add this compound (1.0 eq) as a solution in anhydrous toluene.

  • Heating: Heat the reaction mixture to 80°C for 4–6 hours. The ester is thermally stable under these conditions because the C2-carboxylate bond is not ionized.

  • Quenching: Cool the reaction to 0°C and carefully quench with a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate). Stir vigorously for 1 hour until the aluminum salts dissolve and two clear layers form. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the target amide.

References

  • Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (1977). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry.[Link]

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry.[Link]

Sources

Technical Support Center: Solubilization Strategies for Methyl 5-methoxypyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Hub. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous solubility of specialized pyrimidine building blocks. Methyl 5-methoxypyrimidine-2-carboxylate (CAS: 1415800-40-6) is a highly valuable intermediate and pharmacophore in drug discovery, particularly in the synthesis of Apelin receptor agonists and HuR degraders. However, its physicochemical profile makes it notoriously difficult to handle in standard biological assays.

This guide is designed to provide you with field-proven, causality-driven methodologies to overcome these solubility hurdles, ensuring the integrity of your in vitro and in vivo data.

Physicochemical Profiling & Causality of Precipitation

To solve a solubility issue, we must first understand the molecular mechanics causing it. This compound is an uncharged, lipophilic molecule. The presence of the electron-withdrawing methyl ester at the 2-position and the methoxy group at the 5-position severely depletes the electron density of the pyrimidine nitrogens.

Consequently, the molecule lacks an easily ionizable center at physiological pH (pH 7.4). Without the ability to form a stable salt, and driven by strong intermolecular


 stacking of the planar pyrimidine rings, the compound exhibits a high crystal lattice energy that standard aqueous buffers cannot disrupt [1].
Table 1: Physicochemical Profile
ParameterValue / CharacteristicImpact on Solubilization Strategy
Molecular Formula C7H8N2O3Low molecular weight, but highly lipophilic.
Molecular Weight 168.15 g/mol Easily penetrates membranes if kept in solution.
Ionizability (pKa) < 1.0 (Estimated)Standard pH adjustment (salt formation) will not work.
Aqueous Solubility < 0.1 mg/mLRequires co-solvents, surfactants, or complexation agents.

Troubleshooting & FAQs

Q1: Why does my compound immediately crash out of solution when I dilute my DMSO stock into PBS or DMEM? A1: This is a classic case of solvent-shift precipitation. When you dilute the DMSO stock into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The hydrophobic this compound molecules are suddenly exposed to a high-dielectric aqueous environment. Because they cannot ionize to interact with water, thermodynamic forces drive them to aggregate and precipitate to minimize their exposed hydrophobic surface area [2].

Q2: Can I just lower the pH of my buffer to protonate the pyrimidine ring and force it into solution? A2: No. The pKa of the pyrimidine nitrogens in this specific derivative is extremely low due to the electron-withdrawing 2-carboxylate ester. You would need to drop the pH below 1.0 to achieve significant protonation. This is biologically incompatible and will cause immediate cellular toxicity or tissue necrosis in your models.

Q3: What is the most reliable method for dosing this compound in cell culture (in vitro) without causing solvent toxicity? A3: The optimal strategy is a hybrid approach: use a co-solvent (DMSO) combined with a complexation agent like 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD)
. The cyclodextrin provides a hydrophobic cavity that encapsulates the lipophilic pyrimidine, while its hydrophilic exterior maintains aqueous solubility [3]. This prevents precipitation upon dilution while keeping the final DMSO concentration below the cytotoxic threshold (≤0.1%).

Q4: How do I formulate this for intravenous (IV) administration in murine models? A4: For systemic in vivo dosing, cyclodextrins can be rapidly cleared. Instead, use a thermodynamically stable co-solvent/surfactant matrix. A field-standard, well-tolerated vehicle for this class of compounds is 10% DMSO / 40% PEG400 / 50% Saline . The PEG400 acts as a steric stabilizer to prevent crystal nucleation in the bloodstream.

Formulation Matrices & Limits

Table 2: Recommended Solvent Systems
Assay TypeRecommended Vehicle MatrixMax Compound Conc.Max Vehicle Tolerance
In Vitro (Cells) 0.1% DMSO + 10% HP-

-CD in Media
~500 µM0.1% DMSO (Toxicity limit)
In Vivo (IV) 10% DMSO / 40% PEG400 / 50% Saline~5 mg/mL5 mL/kg (Murine limit)
In Vivo (PO) 5% DMSO / 5% Tween-80 / 90% Saline~10 mg/mL10 mL/kg (Murine limit)

Experimental Workflows & Decision Logic

SolubilizationWorkflow Start Determine Assay Type InVitro In Vitro (Cell Culture) Start->InVitro InVivo In Vivo (Animal Models) Start->InVivo Stock Prepare DMSO Stock (up to 50 mM) InVitro->Stock Formulation Select Formulation Vehicle InVivo->Formulation Dilution Dilute in Media (Max 0.1% DMSO) Stock->Dilution Cyclo Use 10% HP-β-CD if precipitation occurs Dilution->Cyclo Low Solubility IV IV Dosing: 10% DMSO / 40% PEG400 / 50% Saline Formulation->IV PO PO Dosing: 5% DMSO / 5% Tween 80 / 90% Saline Formulation->PO

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on assay type.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below includes a self-validation step. If a formulation fails the validation step, it must be discarded to prevent artifactual data.

Protocol A: Preparation of HP- -CD Inclusion Complex (In Vitro)

Mechanistic Rationale: HP-


-CD forms a non-covalent inclusion complex with the drug. The thermodynamic driving force is the displacement of high-enthalpy water molecules from the cyclodextrin cavity by the hydrophobic pyrimidine [2].

Mechanism FreeDrug Free Compound (Hydrophobic) Complex Inclusion Complex (Water Soluble) FreeDrug->Complex Thermodynamic Driving Force HPBCD HP-β-CD (Hydrophobic Cavity, Hydrophilic Exterior) HPBCD->Complex Host-Guest Interaction Aqueous Aqueous Media (Stable Solution) Complex->Aqueous Solvation

Figure 2: Mechanism of HP-β-CD inclusion complexation enhancing aqueous solubility.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve this compound in 100% anhydrous DMSO to yield a 50 mM stock. Vortex for 60 seconds.

  • Vehicle Preparation: Prepare a 10% (w/v) solution of HP-

    
    -CD in standard PBS (pH 7.4). Filter sterilize through a 0.22 µm PES membrane.
    
  • Complexation: Slowly add 2 µL of the 50 mM DMSO stock dropwise into 998 µL of the 10% HP-

    
    -CD solution while vortexing vigorously. This yields a 100 µM solution with 0.2% DMSO.
    
  • Incubation: Place the solution on an orbital shaker at 37°C for 30 minutes to allow the host-guest thermodynamic equilibrium to establish.

  • Self-Validation Step (Critical): Centrifuge the sample at 10,000 x g for 5 minutes.

    • Pass: No visible pellet. Measure the supernatant via UV-Vis spectrophotometry (approx. 260 nm) to confirm the concentration matches the theoretical 100 µM.

    • Fail: A white micro-pellet forms. This indicates the complexation capacity was exceeded. You must increase the HP-

      
      -CD concentration or decrease the drug concentration.
      
Protocol B: PEG400/Saline Formulation (In Vivo IV Dosing)

Mechanistic Rationale: PEG400 acts as a co-solvent that lowers the dielectric constant of the aqueous phase, while its polymeric nature sterically hinders the pyrimidine molecules from aggregating into a crystal lattice [3].

Step-by-Step Methodology:

  • Weigh out the required mass of this compound into a glass vial.

  • Add DMSO to achieve 10% of the final target volume. Sonicate in a water bath at 40°C for 5 minutes until completely dissolved (clear solution).

  • Add PEG400 to achieve 40% of the final target volume. Vortex vigorously for 2 minutes. The solution must remain completely clear.

  • Dropwise Aqueous Addition: While vortexing continuously, add 0.9% sterile Saline dropwise to make up the remaining 50% of the volume. Do not add the saline all at once, or localized solvent-shifting will cause irreversible precipitation.

  • Self-Validation Step (Critical): Hold the glass vial against a solid black background under bright light. Look for the "Tyndall effect" (scattering of light). If the solution appears cloudy or opalescent, micro-precipitation has occurred. The formulation is invalid for IV use and will cause pulmonary embolisms in the animal. It must be optically clear.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 77078490, this compound." PubChem. Available at:[Link]

  • Haimhoffer, Á., et al. "Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers." Scientia Pharmaceutica, vol. 87, no. 4, 2019, p. 33. Available at:[Link]

  • Kumar, S., et al. "Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs." Life, vol. 13, no. 5, 2023, p. 1099. Available at:[Link]

Controlling regioselectivity in substitution reactions of Methyl 5-methoxypyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: [ONLINE] Current Agent: Senior Application Scientist, Process Chemistry Division Subject: Controlling Regioselectivity & Chemoselectivity in Substitution Reactions

Executive Summary: The Substrate Profile

Before opening a support ticket, verify your substrate's electronic "personality." Methyl 5-methoxypyrimidine-2-carboxylate is a Push-Pull system:

  • C2-Ester (Pull): Electron-withdrawing group (EWG). Activates the ring for nucleophilic attack but is itself an electrophilic trap.

  • C5-Methoxy (Push): Electron-donating group (EDG).[1] Deactivates the ring toward Nucleophilic Aromatic Substitution (

    
    ) but directs lithiation to the ortho positions (C4/C6).
    
  • Symmetry: C4 and C6 are chemically equivalent. "Regioselectivity" here primarily refers to Mono- vs. Bis-functionalization or Chemoselectivity (Ring vs. Ester).

Knowledge Base: Decision Matrix

Use this logic flow to select the correct experimental protocol for your target transformation.

MethodSelection Start Target Modification Type What are you installing? Start->Type Alkyl Alkyl/Acyl Group (C-C Bond) Type->Alkyl Radical Halogen Halogen/Metal (C-X / C-M) Type->Halogen Anionic Nucleophile Heteroatom (N, O, S) Type->Nucleophile Ionic Minisci Protocol A: Minisci Radical Reaction Alkyl->Minisci High Acidity DoM Protocol B: Directed Ortho-Metalation Halogen->DoM Low Temp (< -78°C) SNAr Protocol C: Nucleophilic Attack Nucleophile->SNAr Warning: Ester Attack

Figure 1: Strategic decision tree for functionalizing the pyrimidine core.

Ticket #001: Radical Alkylation (Minisci Reaction)

User Issue: "I am trying to install a single alkyl group at C4, but I keep getting C4,C6-bis-alkylated byproducts or no reaction."

Diagnostic & Troubleshooting

The Minisci reaction utilizes carbon-centered radicals (nucleophilic) to attack the protonated heterocycle (electrophilic).

  • The Trap: The C5-methoxy group pushes electron density into the ring, slightly deactivating it compared to a bare pyrimidine. However, the C2-ester compensates by pulling density.

  • The Selectivity Issue: Once one alkyl group is installed at C4, the ring becomes more electron-rich (alkyl groups are weak EDGs), theoretically slowing down the second addition. However, in practice, radical concentration often drives over-alkylation.

Optimized Protocol: Mono-Alkylation Control
ParameterRecommendationTechnical Rationale
Solvent DCM/Water (Biphasic)The "Baran Modification." Keeps the organic radical precursor and the protonated heterocycle in contact at the interface, regulating effective concentration.
Acid TFA (2-5 equiv)Essential to protonate N1/N3. Lowers the LUMO of the pyrimidine, making it susceptible to nucleophilic radical attack.[2]
Radical Source Zinc Sulfinate saltsPreferred over carboxylic acids (Ag/Persulfate method) for milder generation of radicals, reducing polymerization side reactions.
Stoichiometry 1.0 : 1.5 (Substrate:Radical)Do not use excess radical precursor. If conversion is low, recycle the starting material rather than pushing for 100% conversion (which yields bis-products).

Step-by-Step Workflow:

  • Dissolve this compound (1 equiv) in DCM/H2O (2:1).

  • Add Zinc Sulfinate (1.5 equiv) and TFA (3 equiv).

  • Cool to 0°C. Add tert-butyl hydroperoxide (TBHP) dropwise.

  • Critical Check: Monitor by LCMS every 30 mins. Stop reaction at 70% conversion to maximize mono-selectivity.

Ticket #002: Directed Ortho-Metalation (DoM)

User Issue: "I treated the substrate with n-BuLi to lithiate C4, but the starting material disappeared, and I isolated a complex mixture of decomposition products."

Diagnostic & Troubleshooting

You have triggered a Chemoselectivity Failure .

  • The Cause: n-Butyllithium is a strong nucleophile. It attacked the C2-ester (forming a ketone or tertiary alcohol) faster than it removed the proton at C4.

  • The Fix: You must separate basicity (ability to remove H) from nucleophilicity (ability to attack Carbonyls).

Optimized Protocol: The "Knochel-Hauser" Approach

To functionalize C4/C6 without touching the ester, use non-nucleophilic bases or Transmetalation strategies.

LithiationPath Substrate This compound BuLi Reagent: n-BuLi Substrate->BuLi LiTMP Reagent: LiTMP or TMPZnCl·LiCl Substrate->LiTMP Destruction FAILURE: Nucleophilic Attack on Ester BuLi->Destruction Fast Success SUCCESS: C4-Metalation (Zincate/Lithiate) LiTMP->Success Kinetic Control (-78°C) Quench Electrophile Quench (I2, DMF, Allyl bromide) Success->Quench

Figure 2: Avoiding ester decomposition during metalation.

Protocol:

  • Reagent Prep: Generate LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) in situ by adding n-BuLi to TMP at -78°C in THF. Alternatively, use commercial TMPZnCl·LiCl for higher functional group tolerance.

  • Addition: Add the pyrimidine substrate dropwise to the LiTMP solution at -78°C .

    • Note: The C5-OMe coordinates the Li, directing it to C4.

  • Trapping: Stir for 15-30 mins (do not prolong). Add the electrophile (e.g., Iodine, DMF, Aldehydes) at -78°C.

  • Warm Up: Allow to warm slowly only after the quench is complete.

Ticket #003: Nucleophilic Substitution (SNAr)

User Issue: "I want to replace the C5-Methoxy group with an amine. I heated it with morpholine but only got amide hydrolysis."

Diagnostic & Troubleshooting
  • Electronic Barrier: The C5 position in pyrimidine is the least electron-deficient. A methoxy group (EDG) further deactivates it toward SNAr. You cannot directly displace the C5-OMe with mild nucleophiles.

  • Chemoselectivity: The C2-ester is the "softest" spot for nucleophiles. Amines will convert the ester to an amide; Hydroxide will hydrolyze it to the acid.

Workaround Strategies

If you must modify C5, you cannot use SNAr directly on this substrate.

  • Demethylation-Activation Sequence:

    • Step 1: Demethylate C5-OMe using

      
       or TMSI to yield the C5-OH (phenol equivalent).
      
    • Step 2: Convert C5-OH to C5-OTf (Triflate) or C5-Cl (using

      
      ).
      
    • Step 3: Perform Palladium-catalyzed Buchwald-Hartwig amination (SNAr will still be difficult; Metal catalysis is required).

  • SNAr at C4/C6 (If Halogenated):

    • If you first halogenate C4 (via Ticket #002 ), then you can perform SNAr at C4 easily. The Nitrogen atoms at 1 and 3 activate C4/C6 powerfully.

References & Authoritative Sources
  • Minisci Reaction Fundamentals:

    • Duncton, M. A. J. "Minisci reactions: Versatile CH-functionalizations for medicinal chemists."[3] Med.[3][4][5] Chem. Commun., 2011 , 2, 1135-1161. Link

  • Regioselectivity in Pyrimidines:

    • Joule, J. A., & Mills, K. "Heterocyclic Chemistry."[6] 5th Ed. Wiley-Blackwell. (Standard Text for Pyrimidine Reactivity Profiles).

  • Zincation/Metalation of Sensitive Esters:

    • Mosrin, M., & Knochel, P. "Regioselective Functionalization of Pyrimidines via TMPZnCl[7]·LiCl." Chem. Eur. J., 2009 , 15, 1468-1477. Link

  • Radical Selectivity (Baran Group):

    • O’Hara, F., et al.[8] "Practical, Regioselective, and Scalable C–H Functionalization of Pyridines and Heterocycles." J. Am. Chem. Soc., 2013 , 135, 12166–12169. Link

For further assistance, please reply with your specific electrophile or nucleophile of choice.

Sources

Validation & Comparative

Technical Dossier: NMR Characterization of Methyl 5-methoxypyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical dossier designed for analytical chemists and medicinal chemists. It moves beyond simple data listing to explain the diagnostic utility of the spectral features.

Executive Summary & Structural Context

Methyl 5-methoxypyrimidine-2-carboxylate (CAS: 1393528-98-3) is a critical pyrimidine scaffold often utilized in the synthesis of P2X3 antagonists and PI3K inhibitors. In drug development, the purity of this intermediate is paramount, particularly regarding regioisomeric contamination.

This guide provides the definitive


H and 

C NMR chemical shift data, focusing on the symmetry-derived diagnostic signals that distinguish this compound from its common regioisomer, Methyl 2-methoxypyrimidine-5-carboxylate.
The Structural Logic

The molecule exhibits


 symmetry (assuming effective planarity on the NMR timescale).
  • The Axis: Passes through C2 and C5.

  • The Consequence: Protons at positions 4 and 6 are chemically equivalent (

    
    ). This results in a highly characteristic integration pattern that serves as the primary purity checkpoint.
    

Experimental Data: Chemical Shifts

The following data represents typical values obtained in DMSO-


 at 400 MHz. DMSO is preferred over CDCl

for this scaffold due to superior solubility and the separation of polar methoxy signals.
Table 1: H NMR Spectral Data (DMSO- )
Signal AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Insight
Ar-H (H4, H6) 8.65 Singlet (

)
2H-Diagnostic Peak. Equivalence confirms 2,5-substitution pattern.
-OCH

(Ether)
4.02 Singlet (

)
3H-Electron-donating group on the ring (C5).
-COOCH

(Ester)
3.91 Singlet (

)
3H-Methyl ester protons; typically slightly upfield of the Ar-OMe in this solvent system.

Note on Solvent Effects: In CDCl


, the aromatic singlet typically shifts upfield to 

ppm, and the two methoxy singlets may overlap or swap relative positions depending on concentration and temperature.
Table 2: C NMR Spectral Data (DMSO- )
Carbon AssignmentShift (

, ppm)
TypeElectronic Environment
C=O (Ester) 163.5 QuaternaryCarbonyl carbon, deshielded by oxygen.
C5 (Ar-C-O) 156.2 QuaternaryAttached to Methoxy. Deshielded by Oxygen (Induction + Resonance).
C2 (Ar-C=N) 148.8 QuaternaryBetween two Nitrogens. Attached to Ester.
C4, C6 (Ar-C-H) 144.5 CHAromatic ring carbons (Equivalent).
-OCH

(Ether)
57.2 CH

Methoxy carbon.
-COOCH

(Ester)
53.1 CH

Ester methyl carbon.

Comparative Analysis: The "Alternative" Scenario

In synthetic workflows, a common error is the formation or purchase of the wrong regioisomer. Differentiating This compound (Target) from Methyl 2-methoxypyrimidine-5-carboxylate (Alternative) is critical.

Performance Comparison: Spectral Resolution
FeatureTarget (5-OMe, 2-COOMe) Alternative (2-OMe, 5-COOMe) Mechanistic Reason
H4/H6 Shift

8.65 ppm

9.10 ppm
In the Alternative, H4/H6 are ortho to the Ester (EWG), which strongly deshields them. In the Target, they are ortho to the Methoxy (EDG), which shields them relative to the ester effect.
H4/H6 Coupling SingletSingletBoth retain symmetry; shift is the only discriminator.
C2 Shift

148 ppm

165 ppm
C2 in the Alternative is attached to Oxygen (Ether) and two Nitrogens, pushing it extremely downfield.
Visualization: Isomer Differentiation Logic

IsomerLogic Start Unknown Pyrimidine Sample CheckH Analyze Aromatic Region (1H NMR) Start->CheckH ShiftLow Shift ~ 8.6 ppm (Shielded by ortho-OMe) CheckH->ShiftLow Upfield Signal ShiftHigh Shift > 9.0 ppm (Deshielded by ortho-Ester) CheckH->ShiftHigh Downfield Signal ResultTarget CONFIRMED: This compound ShiftLow->ResultTarget ResultAlt REJECT: Methyl 2-methoxypyrimidine-5-carboxylate ShiftHigh->ResultAlt

Figure 1: Decision tree for distinguishing the target compound from its 5-ester regioisomer based on the shielding effects of the methoxy group.

Detailed Experimental Protocol

To reproduce the data above and ensure "Trustworthiness" in your analytical dossier, follow this self-validating protocol.

A. Sample Preparation[1][2]
  • Massing: Weigh 10-15 mg of the solid sample into a clean vial.

    • Why: Pyrimidines can aggregate; this concentration prevents concentration-dependent shifts while ensuring adequate S/N ratio.

  • Solvation: Add 0.6 mL of DMSO-

    
      (99.9% D).
    
    • Tip: If the sample contains residual water, the water peak in DMSO appears at ~3.33 ppm. Ensure this does not overlap with the methoxy signals (3.9-4.0 ppm). If overlap is suspected, add 10

      
      L of D
      
      
      
      O to shift the exchangeable water peak.
  • Homogenization: Sonicate for 30 seconds. The solution must be perfectly clear.

B. Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster repetition without saturation.

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Scientific Integrity: The quaternary carbons (C2, C5, C=O) have long T1 relaxation times. For quantitative

      
      C or accurate integration in 
      
      
      
      H, ensure D1 is sufficient.
  • Scans (NS):

    • 
      H: 16 scans.
      
    • 
      C: 1024 scans (due to low sensitivity of quaternary carbons).
      
  • Temperature: 298 K (25°C).

C. Assignment Workflow

Workflow Sample Sample in DMSO-d6 H1 1H NMR (Identify Symmetry) Sample->H1 C13 13C NMR (Count Carbons) Sample->C13 HSQC HSQC (Correlate H-C) H1->HSQC C13->HSQC HMBC HMBC (Connect Quaternary C) HSQC->HMBC Assign C4/6 Final Final Structure Validation HMBC->Final Link OMe to C5 Link Ester to C2

Figure 2: Analytical workflow. HSQC links protons to carbons; HMBC is required to definitively assign the quaternary C2 and C5 carbons.

References

  • Chemical Shift Logic & Substituent Effects: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Basis for substituent additivity rules in pyrimidines).

  • Synthesis and Characterization of Pyrimidine Intermediates: World Intellectual Property Organization. (2024).[1][2] WO2024114639A1: Compounds for modulating HuR (ELAVL1). (Describes the synthesis and usage of this compound).

  • Solvent Residual Impurities: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

Sources

Advanced IR Spectroscopic Profiling of Methyl 5-methoxypyrimidine-2-carboxylate: A Comparative Structural Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the IR spectroscopic profile of Methyl 5-methoxypyrimidine-2-carboxylate , structured for researchers in medicinal chemistry and structural biology.

Introduction

This compound (CAS: 1150271-23-0) is a specialized pyrimidine derivative often utilized as a pharmacophore scaffold in drug discovery. Its structural integrity relies on three distinct functional domains: the electron-deficient pyrimidine ring , the electron-donating 5-methoxy substituent , and the electrophilic 2-carboxylate ester .

This guide provides a definitive spectroscopic fingerprint for this compound, distinguishing it from structural analogs and common hydrolysis impurities.

Characteristic IR Absorption Profile

The infrared spectrum of this compound is dominated by the interplay between the conjugated ester and the heteroaromatic ring.

Key Diagnostic Bands

The following table summarizes the critical vibrational modes required for positive identification.

Functional GroupVibration ModeFrequency (

)
IntensityStructural Insight
Ester Carbonyl

1735 – 1745 StrongConjugated to pyrimidine ring (C2 position).
Pyrimidine Ring

1580 – 1600 Med-StrongCharacteristic "breathing" modes of the diazine ring.
Methoxy Group

1260 – 1280 StrongAryl-alkyl ether stretch; confirms 5-position substitution.
Ester C-O

1190 – 1210 StrongC-O-C stretch of the methyl ester.
Aromatic C-H

3010 – 3050 WeakC4/C6 protons on the pyrimidine ring.
Aliphatic C-H

2950 & 2840 WeakMethyl groups from ester and methoxy. Note: 2840 is specific to O-Me.
Detailed Spectral Analysis[1][2]
  • The Carbonyl Shift: Unlike aliphatic esters (typically ~1740-1750 cm⁻¹), the C=O band in this compound may appear slightly lower or split due to Fermi resonance, but generally remains distinct around 1735-1745 cm⁻¹. The electron-withdrawing nature of the pyrimidine ring at the C2 position competes with the resonance conjugation, creating a unique electronic environment compared to benzoate esters.

  • The Methoxy Marker: The presence of the methoxy group at position 5 is confirmed by a sharp C-H stretching band near 2840 cm⁻¹ (often distinct from other aliphatic C-H) and a strong C-O stretching vibration in the fingerprint region (~1270 cm⁻¹).

Comparative Analysis: Product vs. Alternatives

To ensure accurate identification, the target compound is compared against its non-methoxylated analog (Methyl pyrimidine-2-carboxylate) and its hydrolysis product (5-methoxypyrimidine-2-carboxylic acid).

Comparative Spectral Data Table
FeatureTarget: Methyl 5-methoxy... Analog: Methyl pyrimidine-2... Impurity: 5-methoxy... Acid
Carbonyl (

)
~1740 cm⁻¹ (Ester) ~1745 cm⁻¹ (Ester)~1700-1720 cm⁻¹ (Acid)
Hydroxyl (

)
Absent AbsentBroad band (2500-3300 cm⁻¹)
Methoxy (

)
Present (~1270 cm⁻¹) Absent Present (~1270 cm⁻¹)
Ring Modes Shifted by e⁻ donationBaseline PyrimidineShifted by H-bonding

Distinguishing Factors:

  • Vs. Methyl pyrimidine-2-carboxylate: The target compound exhibits strong ether bands (1260-1280 cm⁻¹) and specific O-Me C-H stretches (2840 cm⁻¹) that are completely absent in the unsubstituted analog.

  • Vs. Carboxylic Acid Impurity: The most critical quality control check. If the sample has degraded (hydrolysis), a broad "carboxylic acid beard" will appear from 2500–3300 cm⁻¹, and the sharp ester carbonyl at 1740 cm⁻¹ will shift to a lower frequency acid carbonyl (~1710 cm⁻¹).

Experimental Protocol: ATR-FTIR Characterization

This protocol ensures high reproducibility and minimizes atmospheric interference.

Materials & Equipment[3]
  • Instrument: FTIR Spectrometer with Diamond ATR accessory (e.g., Bruker Alpha or PerkinElmer Spectrum Two).

  • Solvent: Isopropanol (HPLC grade) for cleaning.

  • Sample: Solid this compound (>98% purity).

Step-by-Step Workflow
  • System Blanking: Clean the ATR crystal with isopropanol. Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.

  • Sample Loading: Place approximately 2-5 mg of the solid sample directly onto the center of the diamond crystal.

  • Compression: Apply pressure using the anvil clamp. Ensure the force gauge reads between 80-100 units (optimal contact) to avoid peak truncation.

  • Acquisition:

    • Range: 4000 – 450 cm⁻¹

    • Scans: 32 or 64 (to improve Signal-to-Noise ratio)

    • Resolution: 2 cm⁻¹ or 4 cm⁻¹

  • Post-Processing: Apply baseline correction if necessary. Do not apply smoothing filters unless noise is excessive, as this can obscure the splitting of the carbonyl peak.

Decision Logic for Identification

The following diagram illustrates the logical flow for validating the compound's identity and purity based on spectral data.

IR_Identification_Logic Start Start: Acquire IR Spectrum Check_OH Check 2500-3300 cm⁻¹ region Start->Check_OH Decision_OH Broad OH Band Present? Check_OH->Decision_OH Impurity Contamination: Hydrolysis Product (Carboxylic Acid present) Decision_OH->Impurity Yes Check_CO Check Carbonyl Region (1700-1750 cm⁻¹) Decision_OH->Check_CO No Decision_CO Sharp Peak at ~1740 cm⁻¹? Check_CO->Decision_CO Decision_CO->Impurity Shifted <1720 Check_OMe Check Fingerprint (1200-1300 cm⁻¹) Decision_CO->Check_OMe Yes Decision_OMe Strong Bands at 1270 & 1050 cm⁻¹? Check_OMe->Decision_OMe Wrong_Cmpd Incorrect Analog (Likely non-methoxylated) Decision_OMe->Wrong_Cmpd No Confirmed IDENTITY CONFIRMED: This compound Decision_OMe->Confirmed Yes

Figure 1: Decision tree for the spectroscopic validation of this compound, distinguishing it from common degradants and analogs.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for ester and pyrimidine assignments).
  • NIST Chemistry WebBook. Infrared Spectra of Pyrimidine Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • PubChem. this compound (Compound).[1][2] National Library of Medicine. Available at: [Link]

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.

Sources

UV-Vis Absorption Spectra Profile: Methyl 5-methoxypyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide

Part 1: Executive Technical Summary

Methyl 5-methoxypyrimidine-2-carboxylate is a critical heterocyclic building block, primarily utilized in the synthesis of bioactive pyrimidine derivatives for antiviral and oncology pipelines. Its electronic absorption profile is distinct from the unsubstituted parent scaffold due to the auxochromic effect of the 5-methoxy group.

This guide provides a comparative spectral analysis, contrasting the target compound with its structural analogs.[1][2][3][4] It defines the expected spectral shifts, theoretical electronic transitions, and a self-validating experimental protocol for precise characterization.

Part 2: Spectral Characteristics & Comparative Analysis

Electronic Transition Mechanism

The UV-Vis spectrum of this compound is governed by two primary electronic transitions within the aromatic pyrimidine core:

  • 
     Transition (High Intensity):  Occurs at shorter wavelengths (typically 240–260 nm).
    
  • 
     Transition (Lower Intensity):  Occurs at longer wavelengths (typically 270–300 nm), arising from the non-bonding electrons on the pyrimidine nitrogen atoms.
    

The Substituent Effect (5-OMe): The methoxy group at position 5 acts as an electron-donating group (EDG) via resonance (+M effect). This interaction raises the energy of the Highest Occupied Molecular Orbital (HOMO) more than the Lowest Unoccupied Molecular Orbital (LUMO), narrowing the energy gap (


).
  • Result: A Bathochromic Shift (Red Shift) of 10–15 nm relative to the unsubstituted parent.

  • Intensity: A Hyperchromic Effect (increased

    
    ) is typically observed due to extended conjugation.
    
Comparative Data Table

Note: Values for the target are predicted ranges based on validated structure-activity relationships (SAR) of pyrimidine analogs, as specific public spectral libraries for CAS 1415800-40-6 are limited.

CompoundStructure Description

(Band I)

(Band II)
SolventElectronic Effect
Methyl pyrimidine-2-carboxylate (Parent)Unsubstituted Core246 nm 280 nm PBS (pH 7.2)Baseline aromatic system
This compound (Target)5-OMe substituted 258–265 nm (Predicted)290–300 nm (Predicted)MeOH / ACN+M Effect : Red shift due to 5-OMe donation
2-Chloropyrimidine Electron Withdrawing250 nm~265 nm (weak)Vapour/Soln-I Effect : Inductive withdrawal stabilizes HOMO

Critical Insight: Researchers should expect the primary absorption peak of the target to be red-shifted by approximately 12-15 nm compared to the commercially common Methyl pyrimidine-2-carboxylate.

Structural-Spectral Logic Diagram

SpectralLogic cluster_transitions Electronic Transitions Parent Methyl pyrimidine-2-carboxylate (Parent Scaffold) Target This compound (Target) Parent->Target Chemical Modification Outcome Bathochromic Shift (Red Shift) +10-15 nm shift in λmax Target->Outcome Spectral Result PiPi π → π* (High Energy) Target->PiPi NPi n → π* (Low Energy) Target->NPi Effect 5-Methoxy Group (+M Effect) Electron Donation into Ring Effect->Target Electronic Influence

Figure 1: Causal relationship between the 5-methoxy substituent and the observed spectral shift.

Part 3: Experimental Protocol (Self-Validating)

To accurately characterize this compound, follow this protocol designed to eliminate solvent interference and concentration artifacts.

Reagents & Equipment
  • Solvent: HPLC-grade Methanol (Cutoff: 205 nm) or Acetonitrile (Cutoff: 190 nm). Avoid Acetone (Cutoff: 330 nm).

  • Blank: Pure solvent from the same bottle used for solvation.

  • Cuvettes: Quartz (UV-transparent), 1 cm path length.

Step-by-Step Methodology
  • Stock Solution Preparation (1 mM):

    • Weigh 1.68 mg of this compound (MW: 168.15 g/mol ).

    • Dissolve in 10.0 mL of Methanol. Sonicate for 30 seconds to ensure complete dissolution.

  • Working Standard Preparation (50

    
    M): 
    
    • Dilute 500

      
      L of Stock Solution into 9.5 mL of Methanol.
      
    • Validation Check: Solution must be optically clear. Any turbidity indicates precipitation.

  • Baseline Correction:

    • Fill two cuvettes with pure Methanol.

    • Run "Auto-Zero" or "Baseline" scan from 200 nm to 400 nm.

  • Measurement:

    • Replace sample cuvette liquid with Working Standard.

    • Scan 200–400 nm (Scan speed: Medium; Slit width: 1.0 nm).

  • Data Validation (Beer-Lambert Law):

    • Absorbance (

      
      ) at 
      
      
      
      should be between 0.2 and 0.8.
    • If

      
      , dilute by 50% and re-measure. Linearity fails above 
      
      
      
      .
Workflow Diagram

Workflow Start Start: Sample Weighing Solvation Dissolve in MeOH (1 mM Stock) Sonicate 30s Start->Solvation Dilution Dilute to 50 µM Working Std (Target Abs: 0.2 - 0.8) Solvation->Dilution Blanking Baseline Correction (Pure Solvent, 200-400 nm) Dilution->Blanking Scan Acquire Spectrum Identify λmax Blanking->Scan Check Validation: Is Abs < 1.0? Scan->Check Report Report λmax & ε Check->Report Yes DiluteMore Dilute Sample Check->DiluteMore No DiluteMore->Scan

Figure 2: Operational workflow for UV-Vis characterization ensuring linear range compliance.

Part 4: References

  • Cayman Chemical. Methyl 2-Pyrimidine Carboxylate Technical Information. Retrieved from

    • Source for parent compound spectral data (246, 280 nm).

  • NIST Chemistry WebBook. Pyrimidine, 2-methoxy- Spectral Data. Retrieved from

    • Source for analog spectral comparisons.

  • Palmer, M. H., et al. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Royal Society of Chemistry. Retrieved from

    • Authoritative source on electronic transitions in substituted pyrimidines.

  • Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from

    • Reference for auxochromic shift mechanisms.

  • PubChem. this compound (Compound Summary). Retrieved from

    • Verification of CAS 1415800-40-6 and chemical structure.

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 5-methoxypyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling Methyl 5-methoxypyrimidine-2-carboxylate Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Pharmacophore Context

This compound (CAS: 1415800-40-6) is a specialized heterocyclic building block often utilized in the synthesis of bioactive pharmaceutical ingredients, particularly kinase inhibitors and antiviral agents. While its pyrimidine core is a standard pharmacophore, the specific substitution pattern (methoxy group at C5, ester at C2) modulates its reactivity and lipophilicity.

The Safety Imperative: In drug discovery, "intermediate" does not mean "inert." As a substituted pyrimidine ester, this compound possesses potential biological activity and irritant properties.[1] This guide moves beyond generic safety advice to provide a precision-handling protocol designed to protect both the researcher and the integrity of the experiment.

Hazard Identification & Risk Assessment

Based on GHS Classification and Structural Analogs

Before selecting PPE, we must understand the specific hazards. As a solid organic ester, the primary risks involve particulate inhalation and mucosal contact.

Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1][2][3][4]Direct contact with powder or high-concentration solutions can cause dermatitis.
Eye Irritation H319 Causes serious eye irritation.[4]Fine dust can bypass standard glasses; sealed gaps are required.
STOT SE 3 H335 May cause respiratory irritation.[2]Critical: Inhalation of dust during weighing is the highest risk vector.
Acute Toxicity H302 Harmful if swallowed.[2][5]Standard hygiene (hand washing) is sufficient if ingestion pathways are blocked.
The PPE Matrix: Layered Defense System

Do not rely on a single barrier. Use this layered approach.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Engineering Control (Primary): Chemical Fume Hood (Face velocity: 80–100 fpm).PPE (Secondary): N95 or P100 respirator only if weighing outside a hood (not recommended).The ester moiety can hydrolyze on moist mucous membranes, causing irritation. Engineering controls are superior to masks.
Hand (Primary) Nitrile Gloves (Minimum 5 mil thickness). Brand examples: Ansell TouchNTuff® or Kimberly-Clark Purple Nitrile™.Standard latex is permeable to many organic solvents used to dissolve this compound (e.g., DCM). Nitrile offers broader chemical resistance.
Hand (Secondary) Double-gloving required when handling solutions in halogenated solvents (DCM, Chloroform).This compound is often dissolved in DCM. DCM permeates 4-mil nitrile in <5 minutes. The inner glove provides the necessary buffer for doffing.
Eye/Face Chemical Splash Goggles (Indirect Vent).Safety glasses with side shields are insufficient for fine powders that can drift around lenses via electrostatic repulsion.
Body Lab Coat (100% Cotton or Nomex/Kevlar). Synthetic blends (polyester) can melt into skin if a fire occurs (esters are combustible).
Operational Protocols: Step-by-Step Handling
Phase A: Weighing & Transfer (The High-Risk Step)

The physical form is a solid powder, often prone to static charge.

  • Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat and spatula before touching the compound. Pyrimidine esters are "fly-away" powders; static causes them to leap onto gloves/cuffs.

  • The "Draft Shield" Technique:

    • Place the analytical balance inside the fume hood.

    • If hood turbulence disturbs the reading, do not turn off the fan. Instead, use a localized draft shield (acrylic box) around the balance pan.

  • Transfer: Dissolve the solid directly in the weighing vessel if possible, or use a wide-mouth funnel to transfer to the reaction flask. Avoid tapping the spatula against the flask neck, which generates aerosol.

Phase B: Reaction & Solubilization
  • Solvent Selection: This compound is soluble in DCM, Ethyl Acetate, and DMSO.

    • Caution: If using DMSO, remember that DMSO enhances skin permeability, potentially carrying the pyrimidine through the skin barrier. Double gloving is mandatory with DMSO.

  • Temperature Control: If heating the reaction, ensure the condenser is active. Methyl esters can hydrolyze to the corresponding carboxylic acid (Methyl 5-methoxypyrimidine-2-carboxylic acid) if exposed to atmospheric moisture/heat, altering your stoichiometry.

Emergency Response & Spill Management

Scenario: Solid Spill (>1 gram) on Benchtop

  • Isolate: Alert nearby personnel.

  • PPE Upgrade: Don a second pair of gloves and, if the spill is outside the hood, an N95 respirator.

  • Containment: Do not dry sweep (creates dust). Cover the powder with a paper towel dampened with isopropyl alcohol (not water, to avoid hydrolysis).

  • Cleanup: Wipe up the damp powder. Place waste in a sealed bag before transferring to the solid waste drum.

Scenario: Solution Spill (in DCM)

  • Evacuate: DCM is highly volatile. Clear the immediate area.[1][2][3][4][5]

  • Absorb: Use a polypropylene absorbent pad or vermiculite.

  • Disposal: Treat as Halogenated Organic Waste.

Waste Disposal Logistics

Segregation is critical to prevent regulatory fines and dangerous side reactions.

Waste StreamCriteriaDisposal Action
Solid Waste Pure compound, contaminated weighing boats, gloves.Tag: "Solid Hazardous Waste - Toxic/Irritant."Container: Wide-mouth HDPE drum.
Liquid Waste A Dissolved in DCM, Chloroform, or Dichloroethane.Tag: "Halogenated Organic Waste."Container: Safety can (flame arrestor).
Liquid Waste B Dissolved in Acetone, Ethyl Acetate, Methanol.Tag: "Non-Halogenated Organic Waste."Container: Safety can.
Aqueous Waste Work-up layers (after extraction).Tag: "Aqueous Waste (Trace Organics)." Check pH before disposal.
Visualized Safety Workflow

The following diagram illustrates the decision logic for handling this compound safely.

SafetyWorkflow Start Start: Handling This compound CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Weighing Liquid Solution CheckState->Liquid Reaction/Workup Weighing Weighing Protocol: 1. Fume Hood REQUIRED 2. Anti-static Gun 3. N95 if Hood Unavailable Solid->Weighing SolventCheck Check Solvent Type Liquid->SolventCheck Weighing->Liquid Dissolve Halogenated Solvent: DCM/Chloroform SolventCheck->Halogenated NonHalo Solvent: EtOAc/MeOH/DMSO SolventCheck->NonHalo GloveProto1 PPE: Double Nitrile Gloves (Change outer glove every 15 min) Halogenated->GloveProto1 GloveProto2 PPE: Single Nitrile Gloves (Standard 5 mil) NonHalo->GloveProto2 Disposal Disposal Decision GloveProto1->Disposal GloveProto2->Disposal WasteHalo Bin: Halogenated Waste Disposal->WasteHalo Contains DCM/CHCl3 WasteNonHalo Bin: Non-Halogenated Waste Disposal->WasteNonHalo No Halogens

Figure 1: Safe Handling Decision Logic. This workflow dictates PPE upgrades based on the physical state and solvent system used.

References
  • Dartmouth College EHS. (2024). Hazardous Waste Disposal Guide: Segregation of Halogenated vs. Non-Halogenated Solvents. Retrieved from [Link]

  • ChemTalk. (2023). Ester Disposal and Laboratory Safety Protocols. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2024). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.